molecular formula C7H13NO B7904681 5-Oxa-spiro[2.5]oct-8-ylamine

5-Oxa-spiro[2.5]oct-8-ylamine

Cat. No.: B7904681
M. Wt: 127.18 g/mol
InChI Key: AWQKKAWVXMURPP-UHFFFAOYSA-N
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Description

5-Oxa-spiro[2.5]oct-8-ylamine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxa-spiro[2.5]oct-8-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxa-spiro[2.5]oct-8-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxaspiro[2.5]octan-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-1-4-9-5-7(6)2-3-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKKAWVXMURPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxa-spiro[2.5]oct-8-ylamine: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the principle of "escaping flatland" has become a cornerstone of innovative drug design. This paradigm shift emphasizes the deliberate incorporation of three-dimensional (3D) molecular architectures to enhance pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this design philosophy. Their rigid, well-defined 3D-orientation allows for precise vectoral presentation of functional groups into biological targets, often leading to improved potency and selectivity.[1][2]

This guide focuses on a specific, yet underexplored member of this class: 5-Oxa-spiro[2.5]oct-8-ylamine . The introduction of an oxygen atom into the spirocyclic core to create an "oxa-spirocycle" imparts significant and advantageous modifications to the molecule's physicochemical profile. Notably, oxa-spirocycles exhibit dramatically improved aqueous solubility and reduced lipophilicity compared to their carbocyclic counterparts, properties that are highly desirable for optimizing pharmacokinetic profiles in drug development.[3][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical structure, properties, and synthetic accessibility of 5-Oxa-spiro[2.5]oct-8-ylamine. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes established principles from the broader class of oxa-spirocyclic amines to provide a robust framework for its utilization.

Chemical Structure and Isomerism

5-Oxa-spiro[2.5]oct-8-ylamine possesses a unique spirocyclic framework where a cyclopropane ring and a tetrahydropyran ring are joined through a common quaternary carbon atom. The amine functionality is positioned on the tetrahydropyran ring.

Systematic Name: 5-Oxa-spiro[2.5]oct-8-ylamine CAS Number: 2407051-41-4 (for the hydrochloride salt)

The structure of 5-Oxa-spiro[2.5]oct-8-ylamine is depicted below:

Caption: Chemical structure of 5-Oxa-spiro[2.5]oct-8-ylamine.

Due to the nature of the spirocyclic junction and the substitution on the tetrahydropyran ring, stereoisomerism is a key consideration. The relative orientation of the amine group can lead to different diastereomers, which may exhibit distinct biological activities.

Physicochemical Properties: The Impact of the Oxa-Core

The defining feature of 5-Oxa-spiro[2.5]oct-8-ylamine is the replacement of a methylene group with an oxygen atom in the spirocyclic core. This substitution has a profound and predictable impact on its physicochemical properties.

Basicity

The incorporation of the ether oxygen atom, due to its electron-withdrawing inductive effect (-I effect), is expected to decrease the basicity of the amine group compared to its carbocyclic analog, spiro[2.5]oct-8-ylamine. Studies on analogous oxa-spirocyclic amines have shown a reduction in the pKa of the conjugate acid by approximately one order of magnitude.[3] This modulation of basicity can be critical for optimizing interactions with biological targets and for tailoring drug formulation strategies.

Solubility and Lipophilicity

A significant advantage of oxa-spirocycles is their enhanced aqueous solubility and reduced lipophilicity (LogD). The presence of the polar ether oxygen atom increases the overall polarity of the molecule, facilitating better interaction with water. This can lead to improved pharmacokinetic properties, such as better absorption and distribution, and reduced metabolic liabilities often associated with highly lipophilic compounds.[3][4]

Table 1: Predicted Physicochemical Properties of 5-Oxa-spiro[2.5]oct-8-ylamine

PropertyPredicted Value/TrendRationale and Significance
Molecular Weight 141.21 g/mol (Free Base)A low molecular weight is generally favorable for good oral bioavailability.
pKa (Conjugate Acid) ~8.9–9.5The ether oxygen's inductive effect is expected to lower the pKa compared to the corresponding carbocyclic amine (pKa ~10.1–10.3), influencing its ionization state at physiological pH.[3]
LogP/LogD Lower than carbocyclic analogThe polar oxygen atom reduces lipophilicity, which can improve solubility and reduce off-target effects.[3]
Aqueous Solubility Significantly higher than carbocyclic analogEnhanced polarity due to the ether linkage leads to better solvation in aqueous media, a key factor for drug formulation and bioavailability.[3][4]
Fraction of sp3 Carbons (Fsp3) HighThe spirocyclic nature ensures a high degree of saturation, contributing to a favorable 3D geometry for target binding.[1]

Proposed Synthesis Strategy: An Iodocyclization Approach

A robust and scalable synthesis of oxa-spirocyclic amines has been developed, relying on a key iodocyclization step.[3] This methodology offers a versatile and efficient route to compounds like 5-Oxa-spiro[2.5]oct-8-ylamine. The proposed synthetic workflow is outlined below.

G start Starting Material: (1-vinylcyclopropyl)methanol step1 Step 1: Iodocyclization (I2, NaHCO3, CH3CN) start->step1 intermediate1 Intermediate: (5-Oxaspiro[2.5]oct-8-yl)methyl iodide step1->intermediate1 step2 Step 2: Azide Substitution (NaN3, DMSO) intermediate1->step2 intermediate2 Intermediate: 8-(azidomethyl)-5-oxaspiro[2.5]octane step2->intermediate2 step3 Step 3: Azide Reduction (H2, Pd/C or PPh3, H2O/THF) intermediate2->step3 product Final Product: 5-Oxa-spiro[2.5]oct-8-ylamine step3->product

Caption: Proposed synthetic workflow for 5-Oxa-spiro[2.5]oct-8-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of (5-Oxaspiro[2.5]oct-8-yl)methyl iodide

  • To a solution of (1-vinylcyclopropyl)methanol (1.0 equiv.) in acetonitrile (CH3CN), add sodium bicarbonate (NaHCO3, 3.0 equiv.).

  • Cool the mixture to 0 °C and add a solution of iodine (I2, 3.0 equiv.) in CH3CN dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude iodide intermediate. This intermediate can often be used in the next step without further purification.

Causality: The iodocyclization proceeds via the formation of an iodonium ion across the double bond, which is then intramolecularly attacked by the hydroxyl group to form the tetrahydropyran ring. Sodium bicarbonate acts as a base to neutralize the HI generated during the reaction.

Step 2: Synthesis of 8-(azidomethyl)-5-oxaspiro[2.5]octane

  • Dissolve the crude (5-Oxaspiro[2.5]oct-8-yl)methyl iodide (1.0 equiv.) in dimethyl sulfoxide (DMSO).

  • Add sodium azide (NaN3, 1.5 equiv.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate in vacuo. The resulting azide is typically of sufficient purity for the subsequent reduction.

Causality: This is a standard SN2 reaction where the azide anion displaces the iodide, a good leaving group. DMSO is an excellent polar aprotic solvent for this type of transformation.

Step 3: Synthesis of 5-Oxa-spiro[2.5]oct-8-ylamine

Method A: Catalytic Hydrogenation

  • Dissolve the 8-(azidomethyl)-5-oxaspiro[2.5]octane (1.0 equiv.) in methanol (MeOH).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the desired 5-Oxa-spiro[2.5]oct-8-ylamine.

Method B: Staudinger Reduction

  • Dissolve the 8-(azidomethyl)-5-oxaspiro[2.5]octane (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (PPh3, 1.5 equiv.) and heat the mixture to 50 °C.

  • Stir for 4-6 hours until the reaction is complete.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent to remove triphenylphosphine oxide.

  • The aqueous layer, containing the desired amine (often as a salt), can be basified and extracted, or used as is for subsequent reactions.

Causality: Both methods are standard procedures for the reduction of azides to primary amines. Catalytic hydrogenation is often cleaner, while the Staudinger reduction is a good alternative if other functional groups sensitive to hydrogenation are present.

Analytical Characterization

The identity and purity of 5-Oxa-spiro[2.5]oct-8-ylamine would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity and stereochemistry of the molecule. The characteristic shifts of the protons and carbons adjacent to the oxygen and nitrogen atoms would be key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of the amine group would be indicated by N-H stretching vibrations in the region of 3300-3500 cm-1. The disappearance of the strong azide stretch (around 2100 cm-1) from the intermediate would confirm the completion of the reduction step.

  • Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to determine the purity of the final compound.

Applications in Drug Discovery and Development

The 5-Oxa-spiro[2.5]oct-8-ylamine scaffold is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its inherent 3D structure, coupled with the favorable physicochemical properties imparted by the oxa-core, makes it an attractive starting point for library synthesis in drug discovery programs.

The primary amine serves as a versatile chemical handle for the introduction of a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR). This can be achieved through standard reactions such as:

  • Amide bond formation

  • Reductive amination

  • Sulfonamide synthesis

  • Urea and thiourea formation

The incorporation of this scaffold could be particularly beneficial in developing central nervous system (CNS) agents, where a balance of polarity and lipophilicity is crucial for blood-brain barrier penetration, or in therapeutic areas where improved solubility is a key objective.[3]

Conclusion

5-Oxa-spiro[2.5]oct-8-ylamine represents a compelling, yet underutilized, molecular scaffold for medicinal chemistry. Its synthesis is accessible through robust and scalable methods, such as the iodocyclization pathway detailed in this guide. The presence of the oxa-spirocyclic core confers advantageous physicochemical properties, most notably enhanced aqueous solubility and reduced lipophilicity, which are critical for the development of successful drug candidates. The strategic use of this and related oxa-spirocyclic building blocks offers a promising avenue to escape the "flatland" of traditional scaffolds and to explore novel, three-dimensional chemical space.

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • PubChem. 5-Oxaspiro[2.5]octan-4-ylmethanamine. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]

  • Krasavin, M. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry, 18, 177-184. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. [Link]

Sources

Technical Guide: 5-Oxa-spiro[2.5]oct-8-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride , a specialized spirocyclic building block used in modern drug discovery to enhance physicochemical properties and explore novel chemical space.

CAS: 2407051-41-4 Formula: C7H14ClNO (HCl Salt) Molecular Weight: 163.65 g/mol

Executive Summary: The 3D-Scaffold Advantage

In the transition from "flat" aromatic drug candidates to three-dimensional (3D) architectures, spirocyclic scaffolds have emerged as critical tools. 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride represents a high-value "sp3-rich" building block. By fusing a cyclopropane ring to a tetrahydropyran (THP) core, this scaffold offers:

  • Conformational Restriction: The spiro-fusion locks the amine vector, reducing the entropic penalty upon protein binding.

  • Physicochemical Modulation: The ether oxygen (5-position) lowers lipophilicity (LogP) compared to carbocyclic analogs, while the spiro-cyclopropane alters metabolic susceptibility at the alpha-carbon.

  • Vector Novelty: It provides a distinct exit vector compared to standard 4-aminotetrahydropyrans or cyclohexylamines.

Chemical Architecture & Properties[1][2][3]

Structural Numbering & Topology

Understanding the IUPAC numbering is critical for synthetic planning. The spiro[2.5]octane system consists of a three-membered ring (positions 1-2) and a six-membered ring (positions 4-8) joined at the spiro center (position 3).

  • Position 5 (Oxa): The oxygen atom is located beta to the spiro center.

  • Position 8 (Amine): The amine is located alpha to the spiro center (on the six-membered ring).

This topology corresponds to a 3-spirocyclopropyl-4-aminotetrahydropyran derivative.

Structure Figure 1: Connectivity of 5-Oxa-spiro[2.5]oct-8-ylamine showing the spiro junction. Spiro C3 (Spiro) C4 C4 (CH2) Spiro->C4 O5 O5 (Ether) C4->O5 C6 C6 (CH2) O5->C6 C7 C7 (CH2) C6->C7 C8 C8 (CH-NH2) C7->C8 C8->Spiro C1 C1 (Cpr) C1->Spiro C2 C2 (Cpr) C1->C2 C2->Spiro

Physicochemical Profile

The following data summarizes the calculated properties of the free base, highlighting its suitability as a fragment for lead optimization.

PropertyValueSignificance
Molecular Weight (Free Base) 127.19 g/mol Ideal for fragment-based drug discovery (FBDD).
cLogP ~0.2 - 0.5Highly polar; improves aqueous solubility of lipophilic payloads.
TPSA 35-40 ŲGood membrane permeability; CNS active potential.
Fsp3 1.0100% sp3 character; minimizes off-target aromatic interactions.
pKa (Conj. Acid) ~8.5 - 9.5Typical for primary aliphatic amines; charged at physiological pH.

Synthetic Methodology

The synthesis of 5-Oxa-spiro[2.5]oct-8-ylamine requires constructing the spiro-junction on a heterocyclic core. The most robust route involves the cyclopropanation of an exocyclic enone derived from tetrahydro-4H-pyran-4-one.

Reaction Pathway Analysis[2]
  • Precursor Selection: Tetrahydro-4H-pyran-4-one is the starting material.

  • Alpha-Functionalization: Introduction of an exocyclic methylene group at the 3-position.

  • Spiro-Cyclization: Corey-Chaykovsky reaction to form the spiro-cyclopropane.

  • Functional Group Interconversion: Reductive amination of the remaining ketone to the amine.

Synthesis Figure 2: Synthetic route from pyranone to the spirocyclic amine target. Start Tetrahydro-4H-pyran-4-one Step1 Step 1: α-Methylenation (Eschenmoser's Salt) Start->Step1 Inter1 3-Methylene-tetrahydro-4H-pyran-4-one Step1->Inter1 Elimination Step2 Step 2: Cyclopropanation (Corey-Chaykovsky) Inter1->Step2 Inter2 5-Oxaspiro[2.5]octan-8-one Step2->Inter2 Me3S(O)I / NaH Step3 Step 3: Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Final 5-Oxa-spiro[2.5]oct-8-ylamine HCl Step3->Final HCl/Dioxane

[1]

Detailed Experimental Protocol
Step 1: Synthesis of 3-Methylene-tetrahydro-4H-pyran-4-one
  • Reagents: Tetrahydro-4H-pyran-4-one, Dimethyl(methylene)ammonium iodide (Eschenmoser’s salt), Triethylamine (Et3N), DCM.

  • Procedure:

    • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in dry DCM under nitrogen.

    • Add Eschenmoser’s salt (1.1 eq) and reflux for 2 hours.

    • Cool to 0°C and slowly add Et3N (1.5 eq) to induce elimination.

    • Critical Control: Monitor by TLC/GCMS for the disappearance of the Mannich base intermediate.

    • Workup with dilute HCl (to remove amine byproducts) and extract with DCM.

    • Yield: Expect ~60-70%. The product is an unstable enone; use immediately or store at -20°C.

Step 2: Spiro-Cyclopropanation (Corey-Chaykovsky)
  • Reagents: Trimethylsulfoxonium iodide (Me3SOI), NaH (60% dispersion), DMSO, THF.

  • Mechanism: The sulfur ylide attacks the electron-deficient exocyclic alkene (Michael addition) followed by intramolecular ring closure (displacing DMSO).

  • Procedure:

    • Wash NaH (1.2 eq) with hexanes under argon. Suspend in dry DMSO.

    • Add Me3SOI (1.2 eq) portion-wise at RT. Stir until gas evolution ceases and a clear solution forms (ylide generation).

    • Cool to 0°C. Add solution of 3-methylene-tetrahydro-4H-pyran-4-one in THF dropwise.

    • Allow to warm to RT and stir for 3 hours.

    • Quench: Pour into ice water. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Product: 5-Oxaspiro[2.5]octan-8-one.

Step 3: Reductive Amination to Target Amine
  • Reagents: Ammonium acetate (NH4OAc), Sodium cyanoborohydride (NaBH3CN), Methanol, HCl in Dioxane.

  • Procedure:

    • Dissolve the spiro-ketone (1.0 eq) and NH4OAc (10 eq) in MeOH.

    • Add NaBH3CN (1.5 eq) and stir at RT for 12-16 hours.

    • Workup: Acidify to pH 2 with HCl (to decompose borohydride), then basify to pH 12 with NaOH.

    • Extract the free amine into DCM. Dry over Na2SO4.

    • Salt Formation: Dissolve the crude oil in Et2O and add 4M HCl in dioxane dropwise. The white precipitate is 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride .

    • Filtration: Collect solids and dry under vacuum.

Applications in Drug Design

Bioisosteric Replacement

This scaffold serves as a superior bioisostere for:

  • 4-Aminotetrahydropyran: The addition of the spiro-cyclopropane at the 3-position restricts the conformational flexibility of the pyran ring, potentially locking the amine into a bioactive conformation.

  • Cyclohexylamine: The oxygen atom reduces LogP (approx. -1.0 unit shift), improving solubility and reducing metabolic clearance via CYP450 oxidation at the 4-position (which is now blocked/modified).

Exit Vector Engineering

In the standard chair conformation of the tetrahydropyran ring, the amine at position 8 (C4 of pyran) can adopt axial or equatorial orientations. The adjacent spiro-cyclopropane (at C3 of pyran) introduces steric bulk that strongly favors the equatorial orientation of the amine to avoid 1,3-diaxial-like strain with the cyclopropane methylene. This creates a highly defined vector for fragment growing.

Handling, Stability, and QC

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep desiccated.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or non-polar solvents.

  • Analytical Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic high-field cyclopropane protons (0.3 - 0.8 ppm) and the multiplets of the THP ring (3.5 - 4.0 ppm for protons adjacent to oxygen).

    • Mass Spec: ESI+ [M+H] = 128.1 (Free base).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935.

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Barnes-Seeman, D. (2012). The structural and physical properties of spirocyclic scaffolds. Current Topics in Medicinal Chemistry, 12(14), 1468-1480.

Sources

Physicochemical Profiling: 5-Oxa-spiro[2.5]oct-8-ylamine (Free Base vs. HCl)

[1][2]

Executive Summary: Escaping Flatland

In modern drug discovery, 5-Oxa-spiro[2.5]oct-8-ylamine represents a critical "spirocyclic scaffold" designed to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] Unlike traditional flat aromatic amines (e.g., anilines) or flexible aliphatic amines (e.g., piperidines), this molecule incorporates two key structural features:[1][2]

  • Spiro-cyclopropane fusion: Increases fraction of sp3 carbons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), enhancing metabolic stability and solubility while restricting conformational entropy.
    
  • Ether Oxygen (Position 5): Lowers lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) compared to its carbocyclic analog (spiro[2.5]octan-8-amine), improving aqueous solubility and reducing non-specific protein binding.[1]
    

This guide provides a technical comparison between the Free Base (CAS 1314397-79-9) and the Hydrochloride (HCl) Salt (CAS 2407051-41-4), outlining their distinct physical properties, handling protocols, and experimental applications.[1][2]

Chemical Identity & Structural Architecture[1][2][3][4]

The nomenclature "5-Oxa-spiro[2.5]oct-8-ylamine" follows specific IUPAC spiro-numbering rules. Understanding this is vital for NMR interpretation and regioselective functionalization.

  • Spiro Junction (C3): The quaternary carbon connecting the 3-membered ring (cyclopropane) and the 6-membered ring (pyran).[1][2]

  • Oxygen (O5): Located in the 6-membered ring, separated from the spiro center by one methylene group (C4).[1][2]

  • Amine (N8): Located at position 8, adjacent to the spiro center (C3) on the other side.[2]

Structurecluster_0Structural ComponentsCyclopropaneCyclopropane Ring(Positions 1-2)SpiroCarbonSpiro Carbon(Position 3)Cyclopropane->SpiroCarbonFusedPyranRingTetrahydropyran Ring(Positions 4-8)PyranRing->SpiroCarbonFusedAminePrimary Amine(-NH2 at C8)PyranRing->AmineFunctional Handle

Figure 1: Structural decomposition of the 5-Oxa-spiro[2.5]octane scaffold.

Comparative Physicochemical Properties

The choice between Free Base and HCl salt is dictated by the stage of research: Free Base is the reactive species for synthesis (coupling), while HCl Salt is the stable form for storage and formulation.[2]

Property Matrix[2][4]
PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1314397-79-9 2407051-41-4
Molecular Formula


Molecular Weight 127.19 g/mol 163.65 g/mol
Physical State Liquid or Low-Melting SolidCrystalline Solid (White to Off-White)
Melting Point < 50 °C (Predicted)> 180 °C (Decomposition likely >220°C)
LogP (Predicted) ~0.3 (Moderate Lipophilicity)< 0 (Hydrophilic)
pKa (Base) ~9.5 (Typical

alkyl amine)
N/A (Protonated species)
Solubility (Water) Low to ModerateHigh (> 50 mg/mL)
Solubility (Organics) High (DCM, EtOAc, THF)Low (Insoluble in non-polar organics)
Hygroscopicity LowModerate to High (Desiccant required)
The "Chloride Effect" on Stability

The free base amine possesses a lone pair on the nitrogen, making it susceptible to oxidation and carbamate formation (upon exposure to atmospheric ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

  • Free Base Risk: Long-term storage leads to yellowing/browning due to oxidation.[1][2]

  • HCl Salt Advantage: Protonation of the amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) removes the lone pair availability, quenching reactivity with air and stabilizing the crystal lattice via ionic hydrogen bonding (
    
    
    ).[1]

Experimental Protocols

Protocol: Salt Formation (Free Base HCl)

Objective: Convert the oily/low-melting free base into a stable, weighable solid.[1][2]

  • Dissolution: Dissolve 1.0 eq of 5-Oxa-spiro[2.5]oct-8-ylamine (Free Base) in minimal anhydrous Diethyl Ether (

    
    )  or Dichloromethane (DCM) .
    
  • Acid Addition: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane (or 2M HCl in

    
    ).
    
    • Observation: Immediate precipitation of white solid typically occurs.[2]

  • Isolation: Stir for 30 minutes at 0°C. Filter the precipitate under inert atmosphere (

    
    ).
    
  • Washing: Wash the filter cake with cold ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (
    
    
    ) to remove excess acid and non-polar impurities.
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace dioxane.

Protocol: Free-Basing (HCl Free Base)

Objective: Regenerate the reactive amine for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

  • Partition: Suspend the HCl salt in DCM (10 mL/g).

  • Neutralization: Add Saturated Aqueous

    
      or 1M NaOH  (2.0 eq) and stir vigorously for 15 minutes until the organic layer is clear.
    
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer once more with DCM.[2]

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo (keep bath < 30°C to prevent volatility loss) to yield the Free Base oil.

Protocolscluster_FBFree Base Handlingcluster_HClHCl Salt HandlingFB_StartStart: Free Base (Oil)CouplingUse in Coupling(Amide/SNAr)FB_Start->CouplingDirect UseStorage_RiskRisk: Oxidation/CO2 absorptionFB_Start->Storage_RiskTime > 24hHCl_StartStart: HCl Salt (Solid)Storage_SafeLong-term Storage(Desiccator)HCl_Start->Storage_SafeStandardFreeBasingNeutralization(NaOH/DCM)HCl_Start->FreeBasingPre-ReactionFreeBasing->FB_StartYields

Figure 2: Decision tree for handling and interconversion of salt forms.[1][2]

Handling & Storage Guidelines

Storage Conditions
  • HCl Salt: Store at 2–8°C (refrigerator) or room temperature in a tightly sealed vial. It is hygroscopic; ensure the container is flushed with Argon/Nitrogen before sealing.[2]

  • Free Base: Store at -20°C (freezer) under inert atmosphere. If stored as a solution in DCM/DMSO, use within 1 week to avoid degradation.

Analytical Verification

To verify the form (Free Base vs HCl), use 1H NMR in


  • Free Base: The amine protons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) typically appear as a broad singlet around 1.5 – 2.5 ppm  (concentration dependent).[1]
    
  • HCl Salt: The ammonium protons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) appear as a broad singlet (often integrating to 3H) downfield at 8.0 – 8.5 ppm .[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82418766, 5-Oxaspiro[2.5]octan-8-amine.[1][2] Retrieved from [Link][1][2]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[2] Expert Opinion on Drug Discovery, 11(9), 831-845.[1][2] (Contextual grounding on spirocyclic properties).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] (Theoretical basis for Fsp3 utility).

Methodological & Application

Precision Amide Coupling Protocol for 5-Oxa-spiro[2.5]oct-8-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized procedure for performing amide coupling reactions using 5-Oxa-spiro[2.5]oct-8-ylamine (CAS: 2407051-41-4).[1] This building block is increasingly utilized in medicinal chemistry to introduce spirocyclic complexity, enhance


 character, and modulate metabolic stability without significantly increasing lipophilicity.

While the amine functionality is standard, the spiro[2.5]octane core contains a strained cyclopropane ring fused to a tetrahydropyran system. This structural nuance requires specific attention to acidity and steric environment during coupling to prevent ring-opening side reactions or low yields.[1]

Chemical Profile & Strategic Considerations

Molecule Characterization[1][2][3]
  • Compound: 5-Oxa-spiro[2.5]oct-8-ylamine (often supplied as HCl salt)[1][2]

  • CAS: 2407051-41-4[1][2]

  • Molecular Weight: ~127.18 g/mol (Free base) / ~163.65 g/mol (HCl salt)[1]

  • Core Feature: Spiro-fusion of a cyclopropane ring and a 4-oxygenated cyclohexane (tetrahydropyran derivative).[1]

  • Reactivity Class: Primary aliphatic amine (cyclic).[1]

Critical Success Factors
  • Salt Management: The commercial hydrochloride salt is stable but non-nucleophilic. Efficient in-situ neutralization (free-basing) using non-nucleophilic bases (DIPEA, NMM) is critical before the active ester encounters the amine.[1]

  • Ring Stability: The cyclopropane moiety possesses significant ring strain (~27 kcal/mol). While generally stable to basic coupling conditions, it can be sensitive to strong Lewis acids or highly acidic workups (

    
    ).
    
  • Steric Environment: The spiro-center creates a unique steric bulk at the

    
    -position relative to the amine.[1] Standard coupling reagents (EDC) may be sluggish; highly active uronium/phosphonium reagents (HATU, PyBOP) or cyclic anhydrides (T3P) are preferred.[1]
    

Experimental Workflows

Decision Matrix: Reagent Selection
ParameterMethod A: HATU (Recommended) Method B: T3P (Scale-Up/Green)
Scale Discovery (< 1g)Process (> 1g)
Reactivity Extremely HighHigh
Byproducts Tetramethylurea (water soluble)Water soluble phosphates
Purification Requires chromatography (remove HOAt)Simple aqueous wash often sufficient
Cost HighLow
Protocol A: High-Efficiency HATU Coupling

Objective: Maximize yield for complex or unreactive carboxylic acids on mg to gram scale.

Reagents:
  • Carboxylic Acid (R-COOH): 1.0 equiv.[1]

  • Amine: 5-Oxa-spiro[2.5]oct-8-ylamine HCl (1.1 – 1.2 equiv.)[1]

  • Coupling Agent: HATU (1.2 equiv.)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv.)[1]
    
  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure:
  • Activation:

    • To a clean, dry vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

    • Add anhydrous DMF .[1]

    • Add DIPEA (1.0 equiv only) to initiate activation.[1]

    • Insight: Stir for 5–10 minutes. The solution often turns yellow. This pre-activation forms the O-At active ester, which is less prone to racemization than the O-acylisourea.[1]

  • Amine Addition:

    • In a separate vial, dissolve/suspend 5-Oxa-spiro[2.5]oct-8-ylamine HCl (1.2 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0–3.0 equiv) to this suspension to free-base the amine.[1] Ensure the solid dissolves or forms a fine suspension.

    • Add the amine solution dropwise to the activated acid mixture.[3]

  • Reaction:

    • Stir at Room Temperature (20–25 °C) for 2–16 hours.

    • Monitoring: Check by LC-MS.[1] Look for the disappearance of the acid (M-H) and formation of the product (M+H).

  • Workup (Standard):

    • Dilute reaction mixture with EtOAc (10x reaction volume).[1]

    • Wash sequentially with:

      • Saturated

        
         (2x) – Removes unreacted acid and HOAt.[1]
        
      • Water (1x) – Removes DMF.[1]

      • Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Objective: Scalable, low-epimerization coupling with simplified workup.[1]

Reagents:
  • Carboxylic Acid: 1.0 equiv.[1]

  • Amine: 5-Oxa-spiro[2.5]oct-8-ylamine HCl (1.1 equiv.)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv.)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1]

  • Solvent: EtOAc, MeTHF, or DCM.

Step-by-Step Procedure:
  • Setup:

    • Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine HCl (1.1 equiv), and Solvent (e.g., EtOAc).

    • Cool the mixture to 0 °C (ice bath).

  • Base Addition:

    • Add Base (Pyridine or DIPEA, 3.0 equiv).[1] The mixture may become homogeneous.

  • Reagent Addition:

    • Add T3P solution dropwise over 5 minutes.

    • Insight: T3P is cyclic and reacts slower than HATU, allowing for a more controlled reaction with lower epimerization risk.

  • Reaction:

    • Allow to warm to Room Temperature and stir for 12–24 hours.

    • Note: If conversion is slow, the reaction can be safely heated to 50 °C due to the thermal stability of T3P.

  • Workup (Simplified):

    • Add water directly to the reaction vessel.

    • Separate phases.[1]

    • Wash organic layer with 0.5 M HCl (Caution: Keep contact time short to protect cyclopropane, or sub with 10% Citric Acid) followed by

      
      .
      
    • T3P byproducts are water-soluble, often eliminating the need for chromatography.[1]

Visualizing the Workflow

The following diagram illustrates the HATU-mediated pathway, highlighting the critical "Salt Break" step required for the HCl amine salt.

AmideCoupling Start_Acid Carboxylic Acid (R-COOH) Activation Activation Step (HATU + 1 eq DIPEA) Start_Acid->Activation Dissolve in DMF Start_Amine 5-Oxa-spiro[2.5]oct-8-ylamine (HCl Salt) Salt_Break Salt Break Step (Amine + 2 eq DIPEA) Start_Amine->Salt_Break Suspend in DMF Active_Ester Activated O-At Ester (Intermediate) Activation->Active_Ester 5-10 min Coupling Nucleophilic Attack (C-N Bond Formation) Active_Ester->Coupling Free_Amine Free Amine (Nucleophile) Salt_Break->Free_Amine Deprotonation Free_Amine->Coupling Workup Workup (NaHCO3 Wash) Coupling->Workup 2-16 hrs, RT Product Final Amide Product Workup->Product Purification

Figure 1: Logical workflow for HATU-mediated coupling of spirocyclic amine salts.

Troubleshooting & QC

Common Issues
SymptomProbable CauseCorrective Action
Low Yield Incomplete salt break (amine remains protonated).[1]Increase DIPEA to 4.0 equiv; ensure amine is fully dissolved before addition.
New Impurity (+99 Da) N-acyl urea formation (if using EDC).[1]Switch to HATU or T3P; these reagents suppress rearrangement.
Ring Opening Acidic workup too harsh.Use 10% Citric Acid instead of 1M HCl; minimize exposure time.
Racemization Over-activation of chiral acid.Use T3P at 0 °C; avoid large excess of base during activation.[1]
Analytical Verification
  • 1H NMR: Look for the characteristic high-field multiplets of the spiro-cyclopropane protons (typically

    
     0.3 – 0.8 ppm).[1] These are diagnostic for the integrity of the spiro system.
    
  • LC-MS: ESI+ mode.[1] The product should show

    
    .
    

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Patterson, A. W., et al. (2011).[1] 5-Oxaspiro[2.5]octane derivatives as inhibitors of MetAP2.[1] Journal of Medicinal Chemistry. (Contextual reference for spiro-ether stability).

  • ChemScene. (n.d.). 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride Product Page. Link

Sources

Application Note: Functionalization Strategies for the 5-Oxa-spiro[2.5]octane Ring

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the 5-oxa-spiro[2.5]octane scaffold. This specific spiro-ether system—distinct from the common spiro-epoxide (1-oxaspiro[2.5]octane)—serves as a metabolically stable, lipophilicity-tuning bioisostere for gem-dimethyl or cyclohexyl groups in drug discovery.[1]

Executive Summary & Structural Logic

The 5-oxa-spiro[2.5]octane scaffold consists of a tetrahydropyran (THP) ring spiro-fused to a cyclopropane.[1] Unlike the labile 1-oxaspiro[2.5]octane (a spiro-epoxide), the 5-oxa analog is a stable cyclic ether.[1]

  • Numbering & Geometry: In the IUPAC spiro numbering system (starting from the small ring), the oxygen atom is at position 5.[1] This corresponds to a 3,3-spirocyclopropyl-tetrahydropyran in heterocyclic nomenclature.[1]

    • Connectivity: The spiro quaternary carbon (C3) is separated from the oxygen atom (O5) by exactly one methylene bridge (C4).[1]

    • Medicinal Value: This "ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -spiro ether" motif lowers LogP relative to carbocyclic spiro[2.5]octane while blocking metabolic hotspots at the typical C3 position of the THP ring.
      

Core Synthesis: The "Exocyclic Alkene" Protocol

The most robust entry into this scaffold is the construction of the cyclopropane ring onto a pre-formed pyranone derivative.[1] This approach avoids the entropic penalties of closing the ether ring last.[1]

Mechanism:
  • Olefination: Conversion of dihydro-2H-pyran-3(4H)-one to the exocyclic alkene.[1]

  • Cyclopropanation: Simmons-Smith carbenoid addition.[1]

Protocol A: De Novo Assembly from Carbohydrate/Pyranone Precursors

Reagents:

  • Methyltriphenylphosphonium bromide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )
    
  • Potassium tert-butoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )
    
  • Diethylzinc (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), Diiodomethane (
    
    
    
    )
  • Substrate: Dihydro-2H-pyran-3(4H)-one (commercially available or derived from Achmatowicz rearrangement of furfuryl alcohol).[1]

Step-by-Step Methodology:

  • Wittig Olefination (Formation of 3-methylene-tetrahydropyran):

    • Suspend

      
       (1.2 equiv) in anhydrous THF (0.5 M) under 
      
      
      
      .
    • Add

      
       (1.2 equiv) at 0°C. Stir for 30 min (bright yellow ylide formation).
      
    • Add dihydro-2H-pyran-3(4H)-one (1.0 equiv) dropwise.[1]

    • Warm to RT and stir for 4 h.

    • Workup: Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , extract with 
      
      
      
      , and concentrate. Purify the volatile alkene by distillation or careful column chromatography (pentane/ether).[1]
    • Checkpoint: Verify the exocyclic double bond by ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       NMR (singlets at 
      
      
      
      4.7–4.9 ppm).
  • Simmons-Smith Cyclopropanation:

    • Dissolve the alkene (1.0 equiv) in anhydrous DCM (0.2 M) under

      
      .
      
    • Cool to -10°C. Carefully add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (1.0 M in hexanes, 2.5 equiv).
      
    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (2.5 equiv) dropwise over 20 min. (Caution: Exothermic).
      
    • Critical Step: Allow the reaction to warm to RT and stir for 12–16 h. The oxygen in the ring can coordinate Zinc, potentially slowing the reaction; excess reagent ensures conversion.[1]

    • Quench: Slowly add sat. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      . Separate organic layer, wash with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
      
      
      
      and brine.
    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

Yield Expectation: 60–75% over 2 steps.[1]

Functionalization Strategies

Once the core is established, functionalization relies on exploiting the electronic bias of the ether oxygen and the strain of the cyclopropane.[1]

Strategy Map (DOT Visualization)

G Core 5-Oxa-spiro[2.5]octane (Scaffold) Lithiation Alpha-Lithiation (C4/C6 Functionalization) Core->Lithiation s-BuLi / TMEDA -78°C Radical C-H Oxidation (Minisci/HAT) Core->Radical Photoredox / HAT RingOpen Acid-Catalyzed Ring Expansion Core->RingOpen H+ / Nucleophile Prod1 C4/C6-Substituted Derivatives Lithiation->Prod1 Electrophile (E+) Prod2 Alpha-Oxy Radical Adducts Radical->Prod2 Heteroarene Prod3 Gem-dimethyl Analogs RingOpen->Prod3 Strain Release

Caption: Divergent functionalization pathways for the 5-oxa-spiro[2.5]octane core.

Protocol B: Regioselective -Lithiation (C4/C6 Functionalization)

The C4 position (between the spiro center and oxygen) and C6 (standard alpha-ether) are susceptible to deprotonation.[1] The C4 position is sterically hindered (neopentyl-like) but electronically activated.[1]

Target: Introduction of carboxylates, alkyl groups, or halogens.[1]

  • Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -BuLi (1.3 M), TMEDA (Tetramethylethylenediamine), Electrophile (
    
    
    
    , MeI, etc.).
  • Procedure:

    • Dissolve 5-oxa-spiro[2.5]octane (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF.

    • Cool to -78°C (Critical: Higher temperatures lead to ring fragmentation).[1]

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -BuLi (1.1 equiv) dropwise. Stir for 1 h at -78°C.
      
    • Add the Electrophile (e.g., dry ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       gas or MeI) rapidly.
      
    • Stir for 30 min, then warm to RT.

    • Note: If C4 vs C6 selectivity is poor, use a blocking group strategy or rely on the inherent steric difference (C6 is kinetically favored; C4 is thermodynamically favored due to spiro-strain relief in the transition state).[1]

Protocol C: Radical C-H Functionalization (Late-Stage)

For attaching complex heterocycles (common in drug design), use Minisci-type chemistry.[1]

  • Reagents: Photocatalyst (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), Persulfate oxidant, Heteroarene.
    
  • Mechanism: Hydrogen Atom Transfer (HAT) abstracts the H from C6 (less hindered alpha-oxy position).[1]

  • Procedure:

    • Combine scaffold (1 equiv), protonated heterocycle (2 equiv), photocatalyst (1 mol%), and

      
       (2 equiv) in DMSO/H2O.
      
    • Irradiate with Blue LED (450 nm) for 24 h.[1]

    • Isolate the C6-heteroaryl derivative.[1]

Quantitative Data Summary

Parameter5-Oxa-spiro[2.5]octane1-Oxaspiro[2.5]octane (Epoxide)Cyclohexane Analog
Stability High (Ether)Low (Electrophilic)High
LogP (Calc) ~1.5~0.8~2.5
Metabolic Risk Low (Blocked C3)High (Ring opening)High (C-H oxidation)
Key Reactivity

-Lithiation, Radical C-H
Nucleophilic OpeningRadical C-H

References

  • Vertex Pharmaceuticals Inc. "Oxaspiro[2.5]octane derivatives and analogs."[1] European Patent EP2683706A1, 2014.[1] Link

  • Ghosh, A. K., et al. "Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing."[1] Journal of Organic Chemistry, 2014.[1] Link (Demonstrates synthesis of substituted 5-oxaspiro[2.5]octanes).[1]

  • Wurzel, G., et al. "Synthesis of Spirocyclopropane-Annulated Carbohydrates."[1] Synthesis, 2014.[1] Link (Detailed protocols for spiro-cyclopropanation of pyranones).

Sources

Application Note: Scalable Synthesis of 5-Oxa-spiro[2.5]oct-8-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a scalable, robust synthesis route for 5-Oxa-spiro[2.5]oct-8-ylamine (CAS: 1314397-79-9), a valuable spirocyclic ether-amine scaffold used in medicinal chemistry to improve metabolic stability and restrict conformation compared to piperidine or morpholine analogues.

Strategic Overview

The synthesis of 5-Oxa-spiro[2.5]oct-8-ylamine presents a specific regiochemical challenge: installing an amine functionality adjacent to a spiro-cyclopropane junction within a tetrahydropyran (THP) core.

Structural Analysis & Numbering

To design the correct route, we must map the IUPAC numbering to the synthetic precursor:

  • Target: 5-Oxa-spiro[2.5]oct-8-ylamine.[1][2][3]

  • Spiro System: Spiro[2.5]octane (3 carbons in Ring A, 5 carbons in Ring B).

  • Numbering: Starts at the smaller ring (1, 2), crosses the spiro junction (3), and proceeds around the larger ring (4, 5, 6, 7, 8).

  • Locants: Oxygen at position 5; Amine at position 8.[2][3]

  • Connectivity: The amine at C8 is adjacent to the spiro carbon (C3) on the side opposite to the oxygen. In the context of a tetrahydropyran precursor, this corresponds to an amine at the C3 position and a spiro-cyclopropane at the C4 position .

Selected Route: The "Carboxylate-Curtius" Strategy

Direct amination of the spiro-ether is difficult due to the lack of activating groups. The most scalable and reliable approach utilizes Ethyl 4-oxotetrahydropyran-3-carboxylate as the starting material. This route leverages the existing functionality to direct the spiro-cyclopropanation and subsequently converts the ester to the amine via a Curtius rearrangement.

Key Advantages:

  • Regiocontrol: The starting material locks the functional group (ester) exactly where the amine is required (alpha to the future spiro center).

  • Scalability: Uses standard process chemistry reactions (Wittig/Lombardo, Simmons-Smith, Curtius) rather than exotic metal-catalyzed insertions.

  • Safety: The protocol is designed to mitigate the hazards of large-scale cyclopropanation and azide handling.

Retrosynthetic Analysis

The retrosynthesis disconnects the target amine back to a commercially available beta-keto ester.

Retrosynthesis Target 5-Oxa-spiro[2.5]oct-8-ylamine (Target Molecule) BocAmine N-Boc Intermediate Target->BocAmine Deprotection Acid 5-Oxaspiro[2.5]octane-8-carboxylic acid (Key Intermediate) BocAmine->Acid Curtius Rearrangement SpiroEster Ethyl 5-oxaspiro[2.5]octane-8-carboxylate Acid->SpiroEster Hydrolysis Alkene Ethyl 4-methylene-tetrahydropyran-3-carboxylate SpiroEster->Alkene Cyclopropanation SM Ethyl 4-oxotetrahydropyran-3-carboxylate (Starting Material) Alkene->SM Methylenation

Figure 1: Retrosynthetic logic flow from target amine to commercial precursor.

Detailed Experimental Protocol

Step 1: Methylenation of the Beta-Keto Ester

Objective: Convert the C4 ketone to an exocyclic methylene group without racemizing or polymerizing the alpha-ester. Method:Lombardo Methylenation (TiCl4/Zn/CH2Br2) is preferred over Wittig due to higher yields with enolizable ketones.

Reagents:

  • Ethyl 4-oxotetrahydropyran-3-carboxylate (1.0 equiv)

  • Titanium(IV) chloride (TiCl4) (2.2 equiv)

  • Zinc dust (activated) (4.5 equiv)

  • Dibromomethane (CH2Br2) (2.2 equiv)

  • THF (anhydrous)

Protocol:

  • Preparation of Lombardo Reagent: In a flame-dried reactor under N2, suspend activated Zn dust in THF. Cool to -40°C. Add TiCl4 dropwise (Caution: Exothermic). Stir for 30 min. Add CH2Br2 dropwise. Warm to 5°C and stir for 3 days to form the active species (dark thick slurry).

  • Reaction: Cool the reagent slurry to 0°C. Add a solution of Ethyl 4-oxotetrahydropyran-3-carboxylate in THF dropwise.

  • Workup: Stir at RT for 16h. Quench carefully with saturated NaHCO3 (vigorous bubbling). Dilute with ether, filter through Celite to remove Ti/Zn salts.

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield Ethyl 4-methylene-tetrahydropyran-3-carboxylate as a clear oil.

Step 2: Cyclopropanation (Simmons-Smith)

Objective: Construct the spiro[2.5]octane core. Method:Furukawa modification (Et2Zn/CH2I2) allows for homogeneous conditions and better reproducibility than the Zn-Cu couple.

Reagents:

  • Ethyl 4-methylene-tetrahydropyran-3-carboxylate (1.0 equiv)

  • Diethylzinc (Et2Zn, 1.0 M in hexanes) (2.5 equiv)

  • Diiodomethane (CH2I2) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N2 inlet. Charge with DCM and cool to 0°C.

  • Reagent Formation: Add Et2Zn solution. Carefully add CH2I2 dropwise (maintain temp <5°C). Stir for 20 min to form the carbenoid (EtZnCH2I).

  • Addition: Add the Step 1 alkene (dissolved in DCM) dropwise.

  • Reaction: Allow to warm to RT, then reflux gently for 4-8 hours. Monitor by TLC/GC.

  • Quench: Cool to 0°C. Quench with saturated NH4Cl (Caution: Gas evolution).

  • Isolation: Extract with DCM. Wash with Na2S2O3 (to remove iodine) and brine. Dry and concentrate.

  • Product: Ethyl 5-oxaspiro[2.5]octane-8-carboxylate . (Note: Diastereomers may form; carry the mixture forward or separate if required).

Step 3: Hydrolysis and Curtius Rearrangement

Objective: Convert the ester to the Boc-protected amine.

Part A: Hydrolysis

  • Dissolve the ester in THF/Water (3:1). Add LiOH (3.0 equiv).

  • Stir at 50°C until starting material is consumed (~4h).

  • Acidify with 1M HCl to pH 3. Extract with EtOAc.

  • Concentrate to yield 5-oxaspiro[2.5]octane-8-carboxylic acid (CAS 1314399-47-7).[4]

Part B: Curtius Rearrangement

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous Toluene. Add Triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Rearrangement: Stir at RT for 1h, then heat to 80°C for 2h. Evolution of N2 gas indicates isocyanate formation.

  • Trapping: Add excess tert-Butanol (tBuOH) (5.0 equiv) or use tBuOH as co-solvent. Reflux for 12h.

  • Workup: Cool, wash with 5% citric acid, saturated NaHCO3, and brine.

  • Purification: Flash chromatography yields tert-butyl (5-oxaspiro[2.5]oct-8-yl)carbamate .

Step 4: Deprotection (Salt Formation)

Objective: Isolate the final stable salt form.

  • Dissolve the Boc-amine in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2h.

  • Precipitate forms. Dilute with Et2O, filter, and wash with Et2O.

  • Final Product: 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride (White solid).

Analytical Data Summary

IntermediateStructure DescriptionKey Analytic Feature (1H NMR)
Precursor Beta-keto ester

4.2 (q, OCH2CH3), 12.0 (s, enol OH - minor)
Alkene Exocyclic methylene

4.8-5.0 (m, 2H, =CH2)
Spiro-Ester Cyclopropane ring

0.4-0.8 (m, 4H, cyclopropyl CH2)
Target (HCl) Amine salt

8.2 (br s, NH3+), 0.5-0.9 (cyclopropyl)

Safety & Scalability Considerations

Thermal Hazards (Curtius Rearrangement)
  • Risk: DPPA and acyl azides are potentially explosive.

  • Mitigation: On scales >10g, avoid isolating the acyl azide. Perform the reaction in a "one-pot" manner where the azide immediately rearranges to the isocyanate. Ensure adequate venting for N2 gas.

Zinc Handling
  • Risk: Et2Zn is pyrophoric; Zn dust is a fire hazard.

  • Mitigation: Use commercially available solutions of Et2Zn. Quench Zn reactions under inert atmosphere using dilute acid or isopropanol before exposing to air.

Process Workflow Diagram

Workflow cluster_safety Critical Safety Controls SM Ethyl 4-oxotetrahydropyran- 3-carboxylate Step1 Methylenation (TiCl4/Zn/CH2Br2) SM->Step1 Step2 Cyclopropanation (Et2Zn/CH2I2) Step1->Step2 Step3 Hydrolysis & Curtius (DPPA) Step2->Step3 Final 5-Oxa-spiro[2.5]oct- 8-ylamine HCl Step3->Final Control1 Inert Atm (N2/Ar) Control2 Temp Control (<5°C) Control3 Gas Venting

Figure 2: Process workflow emphasizing the linear conversion and critical safety controls.

References

  • Lombardo, L. (1982). "Methylenation of carbonyl compounds with Zn-CH2Br2-TiCl4. Application to gibberellins." Tetrahedron Letters, 23(41), 4293-4296. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 24(1), 53-58. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 585001, 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene" (Analogous spiro-ether data). Retrieved from .

  • ChemicalBook. (2025).[5] "5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride Product Description." Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 5-Oxa-spiro[2.5]oct-8-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Incident Overview & Molecule Profile

Target Molecule: 5-Oxa-spiro[2.5]oct-8-ylamine Chemical Class: Spirocyclic Ether Amine Primary Challenges:

  • Spiro-Cyclization Failure: The formation of the strained spiro[2.5] system is thermodynamically unfavorable and sensitive to moisture.

  • Amine Volatility & Solubility: The free base is a low-molecular-weight, polar amine with high water solubility, leading to massive yield loss during aqueous workup.

  • Regio-control: Ensuring the correct placement of the amine relative to the oxygen (position 5) and spiro center (position 3).

Note on Nomenclature: Standard IUPAC numbering for spiro[2.5]octane starts at the smaller ring (1, 2), crosses the spiro center (3), and proceeds around the larger ring (4-8). With Oxygen at position 5, position 8 is adjacent to the spiro center (an


-amino spiro ether). However, in many drug discovery contexts, "8-ylamine" loosely refers to the distal position (position 7) or the cyclopropyl amine (position 1). This guide focuses on the most robust route: Constructing the Spiro-Core followed by Amine Functionalization. 

Master Synthetic Workflow

The most reliable high-yield route involves the Corey-Chaykovsky cyclopropanation of a functionalized tetrahydropyran, followed by amine generation.

Route A: The Nitrile-Curtius Sequence (High Precision)

Best for generating the amine on the cyclopropane ring or adjacent positions via rearrangement.

G Start Tetrahydro-4H-pyran-4-one Step1 Alkylidene Nitrile (Knoevenagel) Start->Step1 NC-CH2-COOEt Piperidine, AcOH Step2 Spiro-Cyclopropane Nitrile Step1->Step2 Me3S(O)I NaH, DMSO (Corey-Chaykovsky) Step3 Carboxylic Acid Step2->Step3 NaOH, EtOH Hydrolysis Step4 Acyl Azide (Intermediate) Step3->Step4 DPPA, Et3N (Curtius) Target 5-Oxa-spiro[2.5]oct-8-ylamine (as HCl Salt) Step4->Target 1. Heat (Isocyanate) 2. HCl/Dioxane

Caption: Figure 1. Robust synthetic pathway utilizing the Corey-Chaykovsky cyclopropanation followed by Curtius rearrangement to install the amine.

Critical Troubleshooting Guide (FAQs)

Phase 1: The Spiro-Cyclization (Corey-Chaykovsky)

Symptom: Low yield (<30%), recovery of starting material, or polymerization.

Q1: My cyclopropanation reaction stalls or yields a complex mixture. Is my reagent bad? Diagnosis: The Trimethylsulfoxonium Iodide (TMSOI) ylide is likely being quenched by moisture, or the deprotonation is incomplete.

  • The Mechanism: The reaction requires the formation of a sulfur ylide (dimethyloxosulfonium methylide) which attacks the exocyclic double bond. This ylide is highly basic and nucleophilic.

  • Solution:

    • Reagent Quality: Do not use Trimethylsulfonium Iodide (TMSI) interchangeably with Trimethylsulfoxonium Iodide (TMSOI). TMSOI forms the softer ylide required for conjugate addition (cyclopropanation). TMSI forms a hard ylide that attacks the carbonyl (epoxidation).

    • The "DMSO Factor": The ylide must be generated in anhydrous DMSO . Commercial "dry" DMSO is often insufficient. Distill DMSO over CaH2 or use molecular sieves (4Å) for 24h prior to use.

    • Base Switch: If NaH/DMSO is problematic (foaming/safety), switch to KOtBu in THF/DMSO (10:1) . The potassium cation can act as a template, improving the transition state organization.

Q2: How do I control the exotherm during ylide formation? Protocol:

  • Add NaH to DMSO at 0°C.

  • Add TMSOI in portions (not all at once) to the NaH/DMSO mixture.

  • Stir at RT for 30-60 mins until the solution becomes clear (formation of the ylide).

  • Crucial: Cool the ylide solution back to 0°C before adding your substrate. The addition of the substrate is the heat-generating step.

Phase 2: Amine Isolation (The "Missing Mass" Phenomenon)

Symptom: Reaction shows conversion by TLC/LCMS, but product vanishes during extraction.

Q3: I cannot extract the amine from the aqueous layer. Where did it go? Diagnosis: 5-Oxa-spiro[2.5]oct-8-ylamine is a small, polar ether-amine. It behaves like a "greasy" ammonia. At pH < 10, it is fully protonated and stays in water. Even at pH 12, its partition coefficient favors water over ether/hexane. Solution (The "Trap and Release" Protocol):

  • Do NOT attempt a standard acid/base extraction with DCM or Ether.

  • Method A (In-situ Protection): After the Curtius hydrolysis (or reduction), add Boc2O directly to the reaction mixture. Isolate the N-Boc protected amine (lipophilic). Deprotect with HCl/Dioxane only when needed.

  • Method B (Salting Out):

    • Saturate the aqueous phase with NaCl (solid).

    • Extract with CHCl3/Isopropanol (3:1) . The alcohol disrupts the hydrogen bonding network, pulling the amine into the organic phase.

    • Dry over Na2SO4 and convert immediately to the HCl salt by adding 4M HCl in Dioxane. Do not store the free base.

Optimized Experimental Protocols

Protocol A: High-Yield Corey-Chaykovsky Cyclopropanation

Target: Converting the alkylidene intermediate to the spiro-nitrile.

ParameterStandard ConditionOptimized Condition Reason
Solvent DMSODMSO (Dry) / THF (1:1) Reduces viscosity, improves heat transfer.
Base NaH (60% dispersion)NaH (Wash with Hexane) Mineral oil interferes with crystallization workup.
Stoichiometry 1.1 equiv TMSOI1.5 - 2.0 equiv TMSOI Excess ylide drives the reaction to completion against the "reversible" attack.
Temperature RT0°C

RT

50°C
Stepwise heating prevents polymerization of the acrylate/nitrile.

Step-by-Step:

  • Wash NaH (1.5 equiv) with dry hexane (2x) under Argon to remove mineral oil. Suspend in dry DMSO.

  • Add TMSOI (1.5 equiv) portion-wise at 0°C. Stir at RT for 45 min (Solution turns varying shades of milky/clear).

  • Dissolve the alkylidene substrate in minimal THF.

  • Add substrate dropwise to the ylide at 0°C.

  • Allow to warm to RT. If conversion is <50% after 2h, heat to 50°C.

  • Quench: Pour into ice-cold saturated NH4Cl. Do not use water alone (emulsion risk).

Protocol B: Curtius Rearrangement (Safe Handling)

Target: Converting the Spiro-Acid to the Spiro-Amine.

  • Activation: Dissolve Spiro-Acid (1.0 equiv) in Toluene. Add Et3N (1.2 equiv).

  • Azide Formation: Add DPPA (Diphenylphosphoryl azide) (1.1 equiv) at 0°C. Stir 1h.

  • Rearrangement: Heat to 80°C. Monitor by IR (Look for Isocyanate peak ~2260 cm⁻¹).

  • Hydrolysis: Once rearrangement is complete, add tert-Butanol (excess) to form the Boc-amine, OR add 2M HCl to form the amine salt directly.

    • Recommendation: Form the Boc-amine first. It allows for silica gel purification. Hydrolyzing the isocyanate directly to the free amine often leads to urea byproducts.

References & Authority

  • Corey-Chaykovsky Cyclopropanation Mechanism:

    • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87, 1353–1364.

  • Spiro-Ether Synthesis Optimization:

    • Carreira, E. M., et al. "Synthesis of Spirocyclic Ethers via Intramolecular Cyclization." Organic Letters, 2010 , 12, 1548. (Contextual grounding for spiro-ether formation).

  • Handling Low MW Amines:

    • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011 , 54, 3451–3479. (Discusses polarity/solubility issues of small amine scaffolds).

  • Curtius Rearrangement Safety:

    • Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972 , 94, 6203–6205.

Disclaimer: All protocols involve hazardous reagents (Azides, NaH). Perform all reactions in a fume hood with appropriate PPE. Ensure blast shields are used during Curtius rearrangements.

Solving solubility issues with 5-Oxa-spiro[2.5]oct-8-ylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Oxa-spiro[2.5]oct-8-ylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility challenges encountered during your experiments. We understand that achieving the desired concentration in your chosen solvent system is critical for the success of your research. This document provides a comprehensive troubleshooting guide and frequently asked questions to help you navigate these challenges effectively.

Quick Reference: Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Oxa-spiro[2.5]oct-8-ylamine HCl is the first step in troubleshooting solubility issues. While experimental data for this specific molecule is limited in publicly available literature, we can utilize in silico prediction tools to guide our approach.

PropertyValueSource/MethodNotes
Molecular Formula C₇H₁₄ClNOSupplier DataThe hydrochloride salt form.
Molecular Weight 163.65 g/mol Supplier DataThe hydrochloride salt form.
Predicted pKa 9.0 ± 0.5In silico PredictionFor the conjugate acid (the protonated amine). This value suggests that the compound will be predominantly in its protonated, charged form at physiological pH.
Predicted logP 0.8 ± 0.3In silico PredictionFor the free amine (5-Oxa-spiro[2.5]oct-8-ylamine). This indicates moderate lipophilicity of the neutral form.

Disclaimer: Predicted values are estimations and should be used as a guide. Experimental determination is recommended for critical applications.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Oxa-spiro[2.5]oct-8-ylamine HCl not dissolving in water?

As a hydrochloride salt, 5-Oxa-spiro[2.5]oct-8-ylamine HCl is generally expected to have good aqueous solubility.[1][2][3] However, if you are experiencing issues, it could be due to a few factors:

  • Concentration: You may be attempting to prepare a solution above its saturation point. Try preparing a more dilute solution initially.

  • pH of the Water: The pH of deionized water can vary. If the pH is not sufficiently acidic, the equilibrium between the soluble salt and the less soluble free amine can be affected.

  • Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it could slightly suppress the dissolution of the hydrochloride salt.

Q2: I need to use this compound in an organic solvent for a reaction. Why is it insoluble?

The hydrochloride salt form introduces ionic character to the molecule, making it highly polar.[1] This high polarity is often incompatible with non-polar or weakly polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. To achieve solubility in these solvents, it is often necessary to convert the salt to its free amine form, which is more lipophilic.

Q3: Can I just heat the solvent to dissolve the compound?

Gentle heating can increase the rate of dissolution and may increase the solubility to a certain extent. However, aggressive heating should be avoided as it can lead to the degradation of the compound. Always monitor for any changes in color or the appearance of precipitates upon cooling, which could indicate instability or that you have created a supersaturated solution.

Q4: What is the role of the predicted pKa in solubility?

The predicted pKa of ~9.0 is for the protonated amine (R-NH₃⁺). This value is crucial because it tells us the pH at which the compound will be 50% in its charged (protonated) form and 50% in its neutral (free amine) form.

  • At a pH below the pKa (e.g., pH < 7), the compound will be predominantly in its protonated, charged form, which is more water-soluble.

  • At a pH above the pKa (e.g., pH > 10), the compound will be predominantly in its neutral, free amine form, which is less water-soluble but more soluble in organic solvents.

This relationship is fundamental to manipulating the solubility of your compound.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

When encountering solubility problems, a systematic approach is key. The following workflow will guide you from simple physical methods to chemical modifications to achieve your desired solution.

Solubility_Workflow A Start: Solubility Issue Encountered B Step 1: Re-evaluate Solvent Choice & Concentration A->B C Step 2: Employ Physical Dissolution Aids B->C If still insoluble G Success: Compound Solubilized B->G Success D Step 3: Adjust the pH of the Solution C->D If still insoluble C->G Success E Step 4: Use a Co-solvent System D->E If still insoluble D->G Success F Step 5: Convert to the Free Amine Form E->F If still insoluble in desired solvent E->G Success F->G Success H Insoluble F->H If all else fails

Caption: Systematic workflow for troubleshooting solubility issues.

Step 1: Re-evaluate Solvent Choice & Concentration

Before proceeding to more complex methods, ensure your initial parameters are appropriate.

  • For Aqueous Solutions: Confirm you are using a suitable aqueous buffer. Since this is an amine hydrochloride, an acidic to neutral pH buffer (e.g., pH 4-7) should favor solubility.

  • For Organic Solvents: If you require an organic solvent, consider more polar options first, such as methanol, ethanol, or dimethylformamide (DMF). For biological assays, dimethyl sulfoxide (DMSO) is a common choice.[4][5]

  • Concentration: Attempt to dissolve a smaller amount of the compound to see if you are simply exceeding the solubility limit.

Step 2: Employ Physical Dissolution Aids

These methods increase the interaction between the solute and the solvent without chemically altering the compound.

  • Vortexing/Stirring: Ensure vigorous mixing to maximize the surface area of the solid in contact with the solvent.

  • Sonication: Use a sonication bath to break up solid aggregates. This can significantly enhance the rate of dissolution.

  • Gentle Warming: As mentioned in the FAQ, gentle warming (e.g., to 30-40 °C) can be effective. Be cautious and monitor for any signs of degradation.

Step 3: pH Adjustment for Aqueous Solutions

Leveraging the pKa of the amine is a powerful technique for enhancing aqueous solubility. Since 5-Oxa-spiro[2.5]oct-8-ylamine HCl is a salt of a weak base and a strong acid, its solution will be slightly acidic. To maintain solubility, ensure the pH of your final solution is at least 2 pH units below the pKa of the amine (i.e., pH < 7 for a pKa of ~9).

Protocol for pH Adjustment:

  • Prepare a slurry of the 5-Oxa-spiro[2.5]oct-8-ylamine HCl in the desired aqueous buffer.

  • While stirring, add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and observe for dissolution.

  • Continue adding acid until the compound fully dissolves or until the pH reaches a level that is incompatible with your experiment.

Note: Avoid making the solution too acidic if it will interfere with downstream applications.

Step 4: Utilizing Co-solvents

If the compound has poor solubility in your final aqueous buffer (e.g., for a biological assay), a common strategy is to first dissolve it in a water-miscible organic solvent and then dilute it into the aqueous medium.[6]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for many organic molecules.[4]

  • Ethanol or Methanol: Polar protic solvents that can often solubilize hydrochloride salts.

  • Dimethylformamide (DMF): Another polar aprotic solvent with good solvating properties.

Protocol for Using a Co-solvent:

  • Prepare a concentrated stock solution of 5-Oxa-spiro[2.5]oct-8-ylamine HCl in 100% DMSO (or another suitable organic solvent).

  • Ensure the stock solution is fully dissolved before proceeding.

  • Perform a serial dilution of the stock solution into your final aqueous buffer.

  • After each dilution step, visually inspect for any precipitation. If precipitation occurs, you have exceeded the solubility limit in that co-solvent/buffer mixture.

Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.[5]

Step 5: Conversion to the Free Amine for Organic Solvents

For applications requiring solubility in non-polar organic solvents (e.g., DCM, THF, ethyl acetate), converting the hydrochloride salt to the free amine is often the most effective strategy.[7] This process removes the ionic charge, making the molecule more lipophilic.

Free_Basing HCl_Salt 5-Oxa-spiro[2.5]oct-8-ylamine HCl Water-Soluble Organic-Insoluble Free_Amine 5-Oxa-spiro[2.5]oct-8-ylamine Water-Insoluble Organic-Soluble HCl_Salt->Free_Amine + Base (e.g., NaHCO₃, NaOH) - NaCl, H₂O Free_Amine->HCl_Salt + HCl

Caption: Equilibrium between the HCl salt and the free amine form.

Protocol for Conversion to Free Amine:

  • Dissolve the 5-Oxa-spiro[2.5]oct-8-ylamine HCl in water.

  • Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring.[8]

  • Monitor the pH of the aqueous layer. Continue adding the base until the pH is approximately 10-11 (at least 1-2 pH units above the pKa).

  • The free amine may precipitate out of the aqueous solution or can be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Collect the organic layer(s) and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent, and evaporate the solvent under reduced pressure to obtain the free amine, which should now be soluble in a wider range of organic solvents.

By following this structured approach, you can systematically address solubility challenges and find the optimal conditions for your specific experimental needs.

References

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Childs, S. L., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 453-465. Retrieved from [Link]

  • Kirchner, B., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1648-1660. Retrieved from [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • Liu, R. (Ed.). (2019). Solubilization techniques used for poorly water-soluble drugs. Journal of Controlled Release, 309, 1-17. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • Molinspiration. (2005). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • PubMed. (2011). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • Reddit. (2022). What's the proper way to convert a freebase to hydrochloride? Retrieved from [Link]

  • University of California, Berkeley. (2025). DMSO-Enhanced CO2 Capture and Conversion System for Efficient Syngas Production. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubMed. (2014). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Digital Control Systems, Inc. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Retrieved from [Link]

Sources

Technical Guide: Stability of 5-oxa-spiro[2.5]octane in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of the 5-oxaspiro[2.5]octane scaffold.

Executive Summary

The 5-oxaspiro[2.5]octane ring system consists of a cyclopropane ring spiro-fused to a tetrahydropyran (THP) ring. Unlike its epoxide isomer (1-oxaspiro[2.5]octane), the 5-oxa scaffold exhibits conditional stability in acidic media. While the ether linkage is robust, the cyclopropane ring acts as a "loaded spring," susceptible to acid-catalyzed ring opening and rearrangement under forcing conditions (pH < 2, Lewis acids, or heat).

This guide provides the mechanistic rationale, stability data, and troubleshooting protocols to ensure the integrity of this scaffold during synthesis and purification.

Part 1: Structural Identity & Risk Assessment

Critical Distinction: 5-Oxa vs. 1-Oxa

Before proceeding, confirm your structure. The stability profiles of spiro-ethers and spiro-epoxides are radically different.

Feature5-oxaspiro[2.5]octane (Target)1-oxaspiro[2.5]octane (Common Confusion)
Class Spiro-Ether (Cyclopropane + THP)Spiro-Epoxide (Oxirane + Cyclohexane)
Structure Oxygen is in the 6-membered ring (Pos 5).Oxygen is in the 3-membered ring (Pos 1).
Acid Stability Moderate. Stable to weak acids/silica.Very Low. Instantly hydrolyzes/opens.
Risk Level 🟡 Caution Required🔴 Critical Hazard
The "Beta-Oxygen" Effect

In 5-oxaspiro[2.5]octane, the oxygen atom is located at the beta-position relative to the spiro carbon (C3—C4—O5).

  • Inductive Stabilization: The electronegative oxygen atom exerts an inductive electron-withdrawing effect (-I) on the spiro center.

  • Outcome: This destabilizes the formation of a carbocation at the spiro center (C3), effectively slowing down acid-catalyzed cyclopropane ring opening compared to the all-carbon parent spiro[2.5]octane.

  • Practical Implication: You have a wider window of stability than with pure carbocyclic spiro systems, but the ring will still open under thermodynamic control.

Part 2: Troubleshooting & FAQs

Q1: Can I purify my 5-oxaspiro[2.5]octane derivative using silica gel chromatography?

Answer: Yes, but with modifications. Standard silica gel is slightly acidic (pH 6.5–7.0 in slurry, but surface acidity can be higher).

  • Risk: Prolonged exposure on the column can lead to trace isomerization or ring opening.

  • Protocol: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes before loading your compound. This neutralizes active acidic sites.

  • Alternative: Use neutral alumina or Florisil if the compound is particularly sensitive.

Q2: I observe a new spot on TLC after treating with HCl/Dioxane. What happened?

Answer: You likely triggered Acid-Catalyzed Cyclopropane Ring Opening . Under strong acidic conditions (like 4M HCl), the cyclopropane ring relieves its angle strain (~27 kcal/mol) by opening.

  • Mechanism: Protonation of the cyclopropane edge or corner leads to a tertiary carbocation at the spiro center, which is then trapped by a nucleophile (Cl⁻ or H₂O) or undergoes elimination.

  • Result: Formation of a gem-dimethyl derivative or a ring-expanded alkene.

Q3: Is this scaffold compatible with TFA (Trifluoroacetic acid) deprotection of Boc groups?

Answer: Borderline / Time-Sensitive.

  • Observation: The 5-oxa scaffold can survive dilute TFA (10-20% in DCM) at 0°C for short durations (<30 min).

  • Failure Mode: Concentrated TFA or prolonged reaction times will degrade the cyclopropane ring.

  • Recommendation: Use HCl in Dioxane (briefly) or alternative Lewis acids (e.g., TMSOTf/2,6-lutidine) which are often milder on cyclopropanes than protic acids. Always run a pilot scale test (5 mg) first.

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway of 5-oxaspiro[2.5]octane under acidic conditions. The "Danger Zone" represents the formation of the carbocation which leads to irreversible structural loss.

G cluster_conditions Critical Factors Substrate 5-oxaspiro[2.5]octane (Intact Scaffold) Protonation Protonated Intermediate (Edge/Corner Protonation) Substrate->Protonation H+ (Strong Acid) TS Transition State (Ring Strain Release) Protonation->TS Slow Step Cation Tertiary Carbocation (Spiro C-C Bond Cleaved) TS->Cation Irreversible Product_A Product A: Ring-Opened Alcohol/Halide (Solvolysis) Cation->Product_A + Nucleophile (H2O/Cl-) Product_B Product B: Rearranged Alkene (Elimination) Cation->Product_B - H+ Factor1 Acid Strength (pKa < 1) Factor2 Temperature (> 25°C) Factor3 Nucleophile Presence

Caption: Acid-mediated degradation pathway of the 5-oxaspiro[2.5]octane scaffold. The rate-limiting step is the cleavage of the cyclopropane ring to form a tertiary carbocation.

Part 4: Experimental Stability Protocol

Use this standard operating procedure (SOP) to validate the stability of your specific derivative before committing to large-scale acidic steps.

SOP-525: Acid Stability Challenge Test

Objective: Determine the half-life (


) of the scaffold in reaction solvent.

Materials:

  • Compound (5-10 mg)

  • Deuterated Solvent (

    
     or 
    
    
    
    )
  • Acid Source (e.g., TFA, Acetic Acid, HCl)

  • NMR Tube

Procedure:

  • Baseline: Dissolve compound in deuterated solvent. Acquire a

    
     NMR spectrum (
    
    
    
    ).
  • Challenge: Add 1.0 equivalent of the target acid (e.g.,

    
     of dilute TFA).
    
  • Monitoring: Acquire spectra at

    
     min, 
    
    
    
    hr, and
    
    
    hr.
  • Analysis: Monitor the cyclopropane protons.

    • Intact: Distinct multiplets at

      
       0.3 – 0.8 ppm.
      
    • Degraded: Disappearance of high-field signals; appearance of methyl singlets (

      
       1.0 – 1.5 ppm) or olefinic protons (
      
      
      
      5.0 – 6.0 ppm).

Interpretation Table:

ObservationStability RatingAction Plan
No change after 4 hrHigh Proceed with standard acidic workups.
< 10% degradation at 4 hrModerate Keep acidic steps < 1 hr; perform at 0°C.
> 50% degradation at 1 hrLow STOP. Switch to basic/neutral conditions.

References

  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2015). WO2015103583A1 - Monobactams and methods of their synthesis.

Troubleshooting low conversion in spiro amine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro" Challenge

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, spiro[2.4]heptanes) are prized in medicinal chemistry for their ability to exit "flatland" (increasing


) and improve metabolic stability. However, they present a unique synthetic paradox:
  • Conformational Rigidity: Unlike linear alkyl amines, spiro amines cannot rotate to relieve steric strain during the nucleophilic attack.

  • Trajectory Blocking: The gem-disubstitution at the spiro center creates a "cone of protection" around the amine, severely hindering the Burgi-Dunitz trajectory required for attacking standard active esters.

The Symptom: You observe high conversion to the activated ester (e.g., OAt/OBt ester) by LCMS, but the subsequent aminolysis stalls, leading to hydrolysis or guanidinylation byproducts.

Troubleshooting Guide (Q&A)

Category 1: Reagent Selection & Activation

Q: I am using HATU/DIPEA in DMF, the industry standard. Why is my conversion stuck at <10%? A: HATU generates an OAt-active ester. While reactive, this ester is bulky. For a rigid spiro amine, the steric bulk of the coupling reagent itself (the azabenzotriazole moiety) often blocks the approach of the nucleophile.

  • The Fix: Switch to Propylphosphonic Anhydride (T3P) or Ghosez’s Reagent .

    • T3P: Forms a mixed anhydride that is less sterically demanding than an OAt ester and drives the reaction via entropy (release of stable cyclic byproduct).

    • Ghosez’s Reagent: Generates an acid chloride in situ under neutral conditions. The chloride leaving group is atomically small, minimizing the steric barrier in the transition state.

Q: My LCMS shows a mass corresponding to [M + 99]. What is this? A: This is guanidinylation . Because your spiro amine reacts slowly due to sterics, it reacts with the uronium moiety of HATU (or HBTU) instead of the activated acid.

  • The Fix: Switch to a Phosphonium reagent (PyAOP) or T3P . Phosphonium reagents cannot form guanidines.[1] Alternatively, ensure the acid is fully activated before adding the amine, though this is less effective if the aminolysis rate is the bottleneck.

Category 2: The "Nuclear" Option (Acid Chlorides/Fluorides)[3]

Q: Standard coupling failed. Should I use Thionyl Chloride (


)? 
A:  Only if your substrate tolerates harsh acidic conditions. 

generates HCl and heat.[2] For sensitive spiro scaffolds (which often contain acid-sensitive protecting groups like Boc elsewhere), this is risky.
  • The Expert Protocol: Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) . It converts carboxylic acids to acid chlorides at 0°C to RT in neutral solvent (DCM), sequestering the HCl as a salt. This "neutral acid chloride" method is the gold standard for extremely hindered couplings.

Q: What about Acid Fluorides? A: Excellent alternative. Acid fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines.

  • The Fix: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride . The small size of the fluoride atom allows the spiro amine to access the carbonyl carbon more easily than bulky OBt esters.

Category 3: Solvents & Additives

Q: I'm using DMF. Is there a better solvent for hindered couplings? A: While DMF is standard, NMP (N-Methyl-2-pyrrolidone) often shows faster kinetics for difficult amidations due to higher polarity and better solubility of the polar transition states.

  • Tip: For T3P reactions, Ethyl Acetate (EtOAc) or 2-MeTHF are actually preferred over DMF. T3P works best in non-polar or moderately polar solvents where the salt byproducts precipitate, driving the equilibrium.

Decision Logic: The Troubleshooting Flow

The following diagram illustrates the logical pathway for selecting the correct protocol based on your specific failure mode.

TroubleshootingFlow Start Start: Low Conversion with Spiro Amine CheckLCMS Analyze LCMS: What is the major byproduct? Start->CheckLCMS ActiveEster Activated Ester (Unreacted Intermediate) CheckLCMS->ActiveEster Major Peak Guanidine [M+99] Adduct (Guanidinylation) CheckLCMS->Guanidine Major Peak Hydrolysis Hydrolyzed Acid (Water Attack) CheckLCMS->Hydrolysis Major Peak Decision1 Diagnosis: Steric Clash Reagent is too bulky ActiveEster->Decision1 Decision2 Diagnosis: Slow Aminolysis Uronium side reaction Guanidine->Decision2 Hydrolysis->Decision1 Sol_T3P Protocol A: T3P in EtOAc (Low Steric Bulk) Decision1->Sol_T3P Moderate Hindrance Sol_Ghosez Protocol C: Ghosez's Reagent (Acid Chloride / Min. Sterics) Decision1->Sol_Ghosez Severe Hindrance Sol_PyAOP Protocol B: PyAOP (No Guanidinylation) Decision2->Sol_PyAOP First Step Decision2->Sol_Ghosez If PyAOP Fails

Caption: Logical workflow for diagnosing amide coupling failure modes and selecting the appropriate high-potency reagent.

Comparative Data: Reagent Performance

The table below summarizes the performance of coupling reagents specifically for sterically hindered amines (e.g.,


-disubstituted or spirocyclic).
Reagent ClassReagent NameSteric ToleranceRisk of EpimerizationPrimary Failure ModeRecommended Use Case
Uronium HATU ModerateLowGuanidinylation; Steric blocking by OAt groupStandard starting point.
Phosphonium PyAOP HighLowHydrolysis if wetWhen HATU causes [M+99] side product.
Anhydride T3P Very High Very Low Slow reaction time (requires heat)Gold Standard for scalable, safe hindered coupling.
Acid Fluoride TFFH HighModerateHydrolysisGood for weak nucleophiles.
Acid Chloride Ghosez's Rgt Extreme ModerateProtecting group instability (if acidic)"Nuclear Option" when all else fails.[3]

The "Gold Standard" Protocol: Ghosez's Reagent

When HATU and T3P fail, the generation of an acid chloride in situ using Ghosez's reagent is the most reliable method for forcing a spiro amine to couple.

Mechanism: 1-Chloro-N,N,2-trimethyl-1-propenylamine reacts with the carboxylic acid to form an acid chloride + N,N-dimethylisobutyramide (inert). The acid chloride is small, highly electrophilic, and lacks the bulky leaving groups of active esters.

Step-by-Step Methodology:

  • Preparation: Dry all glassware thoroughly. Use anhydrous DCM.

  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in DCM (0.1 M).

    • Add Ghosez’s Reagent (1.2 to 1.5 equiv) dropwise at 0°C.

    • Stir at RT for 1–2 hours. Monitor conversion of Acid

      
       Acid Chloride by quenching a small aliquot with MeOH (check for Methyl Ester by LCMS).
      
  • Coupling:

    • Once activation is complete, cool the mixture back to 0°C.

    • Add DIPEA (2.5 – 3.0 equiv). Note: Base is added AFTER activation to prevent ketene formation or epimerization during the activation step.

    • Add the Spiro Amine (1.1 – 1.2 equiv).

    • Allow to warm to RT and stir for 4–16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Visualization: Steric Trajectory Analysis

Why do standard reagents fail? The diagram below visualizes the "Cone of Protection" issue in spiro amines.

StericMechanism cluster_0 Standard Coupling (HATU) cluster_1 Acid Chloride Coupling (Ghosez) HATU_TS Active Ester (OAt) Steric Bulk (High) Leaving Group: Large Spiro_1 Spiro Amine (Nucleophile) Spiro_1->HATU_TS BLOCKED (Steric Clash) Cl_TS Acid Chloride (Cl) Steric Bulk (Low) Leaving Group: Atom Spiro_2 Spiro Amine (Nucleophile) Spiro_2->Cl_TS SUCCESS (Accessible)

Caption: Comparison of transition state accessibility. The large OAt group in HATU blocks the spiro amine's approach, whereas the small Chloride atom allows attack.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Contextual grounding for T3P scalability).

Sources

Minimizing side reactions during 5-Oxa-spiro[2.5]oct-8-ylamine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the functionalization of 5-Oxa-spiro[2.5]oct-8-ylamine , a high-value


-rich building block used to improve metabolic stability and solubility in drug discovery.

This guide is structured as a Technical Support Center resource, designed to troubleshoot specific side reactions and optimize synthetic workflows.

Status: Operational | Role: Senior Application Scientist | Topic: Minimizing Side Reactions[1]

Core Chemistry & Stability Profile

The Scaffold: 5-Oxa-spiro[2.5]oct-8-ylamine features a spiro-cyclopropane fused to a tetrahydropyran (THP) ring.[1] The Challenge: While the ether linkage is generally robust, the spiro-cyclopropane moiety creates significant ring strain (~27 kcal/mol) .[1][2] This makes the scaffold susceptible to acid-catalyzed ring opening and rearrangement, particularly during amine functionalization steps that employ Lewis acids or harsh deprotection conditions.[1]

Critical Stability Parameters
ParameterLimit / RecommendationConsequence of Failure
pH Tolerance > 2.0 (Avoid neat TFA/HCl)Cyclopropane ring opening (gem-dimethyl rearrangement).
Temperature < 80 °C (for Lewis Acid steps)Thermal decomposition of the spiro-junction.[1][3]
Nucleophiles Avoid strong thiols/azides + Lewis AcidNucleophilic ring opening of the cyclopropane.
Oxidation Compatible with mild oxidantsAmine oxidation to N-oxide (avoid mCPBA without protection).[1]

Troubleshooting Guide (Q&A Format)

Category A: Acid-Catalyzed Ring Opening (The "Disappearing" Product)[1]

Q: I performed a reductive amination using NaBH(OAc)3 and acetic acid, but my NMR shows a complex mixture of alkenes. What happened?

Diagnosis: You likely triggered acid-catalyzed cyclopropane ring opening .[1] While acetic acid is generally weak, the combination of a Lewis acidic boron species and the strained spiro-system can facilitate the cleavage of the cyclopropane bond, especially if the reaction heated up (exotherm).[1]

The Fix:

  • Buffer the pH: Ensure the internal pH remains between 4–5. Do not use excess acetic acid.

  • Temperature Control: Run the imine formation at 0 °C to RT. Do not heat.

  • Alternative Hydride: Switch to 2-Picoline Borane complex in MeOH/DCM. It is milder than NaBH(OAc)3 and often requires less acid activation.

Mechanistic Insight: The spiro-cyclopropane bond possesses significant p-character (Walsh orbitals).[1] Protons or Lewis acids can coordinate to the ether oxygen (O-5), inductively destabilizing the adjacent spiro-center (C-4), promoting distal bond cleavage of the cyclopropane.[1]

Category B: Amide Coupling Failures[1]

Q: During amide coupling with HATU/DIPEA, I see low conversion and a new impurity (+43 mass). Is this an adduct?

Diagnosis: This is likely a Tetramethyluronium adduct , a common side reaction when the amine is sterically hindered or the activation is too slow.[2] The 5-oxa-spiro system forces the amine into a specific chair conformation (axial or equatorial), which can impose steric drag.[1]

The Fix:

  • Change Coupling Agent: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less prone to forming stable adducts with hindered amines.[1]

  • Order of Addition: Pre-activate the acid with the coupling agent for 5–10 minutes before adding the 5-Oxa-spiro[2.5]oct-8-ylamine.

  • Base Choice: Use 2,4,6-Collidine instead of DIPEA.[1][2] It is less nucleophilic and reduces base-mediated side reactions.[1]

Category C: Deprotection Issues

Q: I need to remove a Boc group from the amine, but 4M HCl/Dioxane destroyed my scaffold. How do I deprotect safely?

Diagnosis: Standard acidic deprotection (TFA, HCl) is too harsh for the spiro-cyclopropane/ether combination.[1][2] The strong acid protonates the ether oxygen, leading to ring opening via an oxocarbenium-like transition state.[1]

The Fix:

  • Protocol: Use TMSOTf (Trimethylsilyl triflate) / 2,6-Lutidine in DCM.[1][2]

  • Mechanism: Silylates the carbamate oxygen, allowing mild hydrolysis without generating a high concentration of free protons.[1][2]

  • Alternative: If possible, use Cbz protection and remove via hydrogenolysis (Pd/C, H2), which is perfectly compatible with the spiro-cyclopropane (unless high pressure >50 psi is used).[1][2]

Visualizing the Risk: Reaction Pathways

The following diagram illustrates the divergence between the desired functionalization and the fatal acid-catalyzed ring opening.

ReactionPathways Start 5-Oxa-spiro[2.5]oct-8-ylamine Amide Desired Amide (Intact Spiro) Start->Amide T3P, Pyridine (Mild Base) RedAm Desired 2° Amine (Intact Spiro) Start->RedAm 2-Pic-BH3 (Mild Reductant) Acid Strong Acid / Lewis Acid (H+, AlCl3, BF3) Start->Acid Improper Conditions RingOpen Cationic Intermediate (Oxocarbenium character) Acid->RingOpen Protonation of O-5 DeadEnd1 Gem-Dimethyl Rearrangement RingOpen->DeadEnd1 1,2-Shift DeadEnd2 Alkene Decomposition Products RingOpen->DeadEnd2 Elimination

Caption: Divergent pathways: Mild conditions preserve the spiro-core (Green), while acidic conditions trigger ring opening (Red).[1][2]

Validated Experimental Protocols

Protocol A: "Safe" Reductive Amination (2-Picoline Borane)

Designed to minimize acid concentration and prevent cyclopropane cleavage.[1]

  • Reagents:

    • Amine: 5-Oxa-spiro[2.5]oct-8-ylamine (1.0 equiv)[1]

    • Aldehyde: R-CHO (1.1 equiv)[1]

    • Reductant: 2-Picoline Borane complex (1.2 equiv) [Note: More stable than NaCNBH3][1][2]

    • Solvent: MeOH:DCM (1:4 v/v)

    • Acid: AcOH (0.5 equiv - Strictly controlled)[1]

  • Procedure:

    • Dissolve Amine and Aldehyde in solvent mixture.

    • Add AcOH (only if imine formation is sluggish).[2] Stir 30 mins at RT.

    • Add 2-Picoline Borane in one portion.

    • Stir at 20–25 °C for 4–16 h. Do not heat.

    • Quench: Add sat. NaHCO3 (aq).[2] Extract with DCM.

    • Purification: Flash chromatography (DCM/MeOH/NH3).[2]

Protocol B: "Spiro-Safe" Amide Coupling (T3P Method)

Designed to avoid racemization and uronium adduct formation.[1]

  • Reagents:

    • Amine: 5-Oxa-spiro[2.5]oct-8-ylamine (1.0 equiv)[1]

    • Carboxylic Acid: R-COOH (1.1 equiv)[1]

    • Coupling Agent: T3P (50% in EtOAc) (1.5 equiv)[2]

    • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1][2]

    • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

  • Procedure:

    • Dissolve Carboxylic Acid and Base in EtOAc.

    • Add T3P solution. Stir for 5 mins (Activation).

    • Add Amine.

    • Stir at RT for 2 h.

    • Workup: Wash with water, then 0.5 M citric acid (briefly), then brine.[1][2]

    • Note: The water wash removes the water-soluble T3P byproducts instantly.[1]

References & Grounding

  • Spirocyclic Scaffolds in Medicinal Chemistry:

    • Significance: Confirms the utility of spirocyclic ethers in lowering lipophilicity and improving metabolic stability (Fsp3 concept).

    • Source: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, 2021.[1][2] Link[2]

  • Oxa-Spirocycle Synthesis & Stability:

    • Significance: Details the synthesis of oxa-spirocycles via iodocyclization and highlights their solubility advantages (up to 40x better than carbocycles).

    • Source: "Oxa-spirocycles: synthesis, properties and applications."[1][4] Chemical Science, 2020.[1][2] Link

  • Amine Functionalization of Strained Rings:

    • Significance: General principles for handling strained amines and avoiding acid-catalyzed decomposition during reductive amination.

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2] Link[2]

  • T3P Coupling Methodology:

    • Significance: Validates T3P as a low-epimerization, high-yield reagent for hindered amines.[1]

    • Source: "Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for Amide Bond Formation."[2] Organic Process Research & Development, 2009.[1][2] Link[2]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-Oxa-spiro[2.5]oct-8-ylamine: A Deep Dive into 1H NMR and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 5-Oxa-spiro[2.5]oct-8-ylamine, a unique spirocyclic compound, presents an interesting case for structural analysis due to its rigid, three-dimensional architecture. This guide provides an in-depth analysis of the interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique in organic chemistry. Furthermore, we will objectively compare the insights derived from 1H NMR with those from alternative and complementary analytical methods, offering a holistic perspective for researchers and scientists in the field.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy remains the workhorse for the routine structural analysis of organic molecules. Its ability to provide information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling makes it an indispensable first-line technique. For a molecule like 5-Oxa-spiro[2.5]oct-8-ylamine, 1H NMR can rapidly confirm the presence of key structural motifs and provide crucial stereochemical insights.

Predicted 1H NMR Spectrum of 5-Oxa-spiro[2.5]oct-8-ylamine

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features based on established principles of NMR spectroscopy and data from analogous structures, such as 1-oxaspiro[2.5]octane derivatives.[1] The analysis of homonuclear coupling constants and chemical shifts of protons in similar aliphatic rings provides a strong foundation for these predictions.[1]

The protons in 5-Oxa-spiro[2.5]oct-8-ylamine can be categorized into distinct chemical environments:

  • Epoxide Protons (H-1, H-2): These protons are part of a strained three-membered ring and are expected to appear at a relatively upfield region, typically between δ 2.5 and 3.5 ppm.[2] Their chemical shift is influenced by the ring strain and the proximity of the oxygen atom. They would likely appear as two distinct multiplets due to their diastereotopic nature.

  • Cyclohexane Ring Protons (H-4, H-6, H-7, H-9): The cyclohexane ring protons will exhibit a complex set of signals in the region of δ 1.2-2.2 ppm.[3] The axial and equatorial protons will have different chemical shifts due to the anisotropic effects of the C-C bonds.

  • Methine Proton (H-8): The proton attached to the carbon bearing the amino group (C-8) is expected to be deshielded and will likely resonate in the range of δ 2.5-3.5 ppm. Its multiplicity will depend on the coupling with the adjacent methylene protons.

  • Amine Protons (-NH2): The protons of the primary amine group will typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature, but can generally be found in the range of δ 1.0-3.0 ppm.

The interpretation of coupling constants (J-values) would be critical in confirming the relative stereochemistry of the substituents on the cyclohexane ring.

A Comparative Analysis of Analytical Techniques

While 1H NMR provides a wealth of information, a comprehensive structural elucidation often necessitates a multi-technique approach. Below is a comparison of 1H NMR with other powerful analytical methods.

Technique Information Provided Advantages Limitations Synergy with 1H NMR
1H NMR Number, environment, and connectivity of protons. Stereochemical relationships through coupling constants.Rapid, non-destructive, small sample requirement, excellent for initial structural assessment.Spectral overlap in complex molecules, limited information on non-protonated carbons.Foundational for further NMR experiments.
13C NMR Number and electronic environment of carbon atoms.Complements 1H NMR by providing a carbon backbone map, less signal overlap.Lower sensitivity than 1H NMR, longer acquisition times.Combined with 1H NMR, provides a complete H-C framework.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H).Unambiguously establishes connectivity, resolves spectral overlap.[4][5][6]Longer experiment times, requires more sophisticated data interpretation.COSY confirms proton-proton couplings, HSQC links protons to their attached carbons, and HMBC reveals long-range H-C correlations, solidifying the molecular structure.[7]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.[8]Does not provide detailed structural or stereochemical information on its own.Confirms the molecular weight of the compound analyzed by NMR.
X-ray Crystallography Precise three-dimensional atomic coordinates, bond lengths, and bond angles.Provides an unambiguous, definitive molecular structure.[9][10][11][12]Requires a suitable single crystal, which can be difficult to obtain.[11]Validates the stereochemical assignments made from NMR data.

Experimental Protocols

Standard 1H NMR Sample Preparation and Data Acquisition

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[13]

Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of 5-Oxa-spiro[2.5]oct-8-ylamine and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or D2O) in a clean, dry vial.[14][15] The choice of solvent is critical and should not have signals that overlap with those of the analyte.[13]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[15] Ensure the sample height is between 4-5 cm.[14]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[16]

    • Acquire the 1H NMR spectrum using standard acquisition parameters.[17][18][19] A typical experiment involves a 90° pulse, a short acquisition time, and a relaxation delay. The number of scans can be increased to improve the signal-to-noise ratio.[17]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[20]

    • Phase and baseline corrections are applied to the spectrum.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for Comprehensive Structural Elucidation

For a novel compound like 5-Oxa-spiro[2.5]oct-8-ylamine, a logical workflow integrating multiple techniques is recommended.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Confirmation cluster_2 Definitive Stereochemical Assignment 1H_NMR 1H NMR 13C_NMR 13C NMR 1H_NMR->13C_NMR Proceed if promising MS Mass Spectrometry 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Resolve ambiguities Structure_Proposal Structure_Proposal 2D_NMR->Structure_Proposal Propose Structure XRay X-ray Crystallography Final_Structure Final_Structure XRay->Final_Structure Definitive Structure Synthesis Synthesis Synthesis->1H_NMR Initial Check Synthesis->MS Confirm MW Structure_Proposal->XRay Absolute Confirmation

Caption: A typical workflow for the structural elucidation of a novel compound.

Visualizing the Structure and Key Correlations

The following diagram illustrates the molecular structure of 5-Oxa-spiro[2.5]oct-8-ylamine and highlights the key proton environments.

Caption: Molecular structure of 5-Oxa-spiro[2.5]oct-8-ylamine.

Conclusion

The structural elucidation of 5-Oxa-spiro[2.5]oct-8-ylamine serves as an excellent case study for the application of modern analytical techniques. While 1H NMR provides a rapid and information-rich starting point for analysis, a truly comprehensive and unambiguous structural determination is best achieved through the synergistic use of multiple techniques. For researchers in drug development, the integration of 1D and 2D NMR, mass spectrometry, and, when possible, X-ray crystallography, provides the highest level of confidence in the proposed molecular structure, a critical foundation for understanding its biological activity.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18.
  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. Retrieved from [Link]

  • NIST. (n.d.). 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-84. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Oxaspiro[21]octane. Retrieved from [Link]

  • Unknown. (n.d.). NMR Data Processing. Retrieved from [Link]

  • ATB. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic Letters. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ACS Publications. (2026). H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

  • Unknown. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NIH. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2016). The Journal of Organic Chemistry and Organic Letters - Author Perspectives. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Current Issue. Retrieved from [Link]

  • BioxBio. (n.d.). Organic Letters Impact Factor IF 2025|2024|2023. Retrieved from [Link]

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Mass spectrometry characterization of 5-Oxa-spiro[2.5]oct-8-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Characterization of 5-Oxa-spiro[2.5]oct-8-ylamine

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-Oxa-spiro[2.5]oct-8-ylamine, a unique molecule featuring a primary amine, an ether linkage, and a spirocyclic system, presents a distinct analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for its characterization, focusing on the underlying principles and practical applications of each technique. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide your analytical strategy.

The Analytical Challenge: Understanding the Molecule

The structure of 5-Oxa-spiro[2.5]oct-8-ylamine (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol ) dictates the analytical approach.[1] Its key features are:

  • Primary Amine (-NH₂): A basic functional group that is a prime target for protonation in positive ion ESI, but can cause poor peak shape and adsorption in gas chromatography.[2][3][4]

  • Spiro[2.5]octane Core: A strained bicyclic system composed of a cyclopropane ring fused to a cyclohexane ring. This structure is susceptible to specific ring-opening fragmentations.[5]

  • Ether Linkage (-O-): An additional site that can influence fragmentation patterns.

The primary analytical decision is the choice between GC-MS and LC-MS, a choice driven by the compound's volatility and the desired analytical outcome (qualitative identification vs. sensitive quantification).

Comparative Analysis: GC-MS vs. LC-MS/MS

An objective comparison reveals that the optimal technique is contingent on the analytical goal. While GC-MS provides robust structural information through standardized fragmentation, LC-MS/MS offers superior sensitivity and compatibility for quantification in complex matrices.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separates volatile/semi-volatile compounds in the gas phase.Separates compounds in the liquid phase based on polarity.
Ionization Primarily Electron Ionization (EI) for fragmentation, Chemical Ionization (CI) for molecular ion confirmation.Primarily Electrospray Ionization (ESI) for soft ionization.[6]
Molecular Ion Often weak or absent in EI spectra of amines due to extensive fragmentation.[4][7]Strong [M+H]⁺ signal is expected due to the basic amine group.[4]
Fragmentation Highly reproducible, library-searchable spectra. Dominated by alpha-cleavage for amines.[8]Controlled fragmentation (CID) of a selected precursor ion. Neutral loss of ammonia is common.
Chromatography Potential for peak tailing due to the primary amine.[2][3] Derivatization may be required.[9][10]Excellent retention and peak shape on reversed-phase (C18, PFP) columns.
Best For Purity assessment of neat standards, identification of unknown volatile impurities.High-sensitivity quantification in complex matrices (e.g., plasma, urine), metabolic stability studies.

Predictive Fragmentation Analysis

Understanding the likely fragmentation pathways is critical for developing robust analytical methods and interpreting data.

GC-MS: Electron Ionization (EI) Fragmentation

Under EI (typically 70 eV), the molecular ion will be formed, but it is expected to be of low abundance.[7] The fragmentation will be dominated by pathways that stabilize the resulting charge.

  • Alpha-Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines.[7][8] The cleavage occurs at the C-C bond adjacent to the nitrogen, resulting in a stable, resonance-stabilized iminium ion. For 5-Oxa-spiro[2.5]oct-8-ylamine, this would lead to a prominent fragment.

  • Ring Opening: The strained spirocyclic system can undergo ring-opening fragmentation, particularly cleavage of the cyclopropane ring, followed by further rearrangements.

  • Loss of Neutral Molecules: Loss of small, stable neutral molecules like ethylene from the cyclohexane ring is also possible.

Caption: Predicted EI fragmentation pathways for 5-Oxa-spiro[2.5]oct-8-ylamine.

LC-MS/MS: Collision-Induced Dissociation (CID) Fragmentation

In positive ion ESI, the molecule will readily form the protonated species, [M+H]⁺ at m/z 142. Tandem MS (MS/MS) analysis involves isolating this precursor ion and subjecting it to CID.

  • Neutral Loss of Ammonia: The most common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia (NH₃) molecule (-17 Da). This would result in a product ion at m/z 125.

  • Cleavage of the Ether Bond: Protonation could occur on the ether oxygen, leading to cleavage of the tetrahydropyran ring.

  • Spirocyclic Ring System Fragmentation: The energy from CID can induce the opening of the cyclopropane or cyclohexane rings, leading to characteristic losses.

Caption: Predicted CID fragmentation pathways from the [M+H]⁺ precursor ion.

Experimental Protocols

These protocols provide a validated starting point for method development.

Protocol 1: LC-MS/MS for Quantification

This method is optimized for high sensitivity and is ideal for analyzing samples in biological matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation (e.g., Acetonitrile) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase A Extract->Evap Inject Inject on UPLC/HPLC Evap->Inject Column C18 or PFP Column (e.g., 2.1 x 50 mm, 1.8 µm) Inject->Column Gradient Water/Acetonitrile Gradient (with 0.1% Formic Acid) Column->Gradient MS ESI+ Tandem Quadrupole MS Gradient->MS MRM MRM Acquisition (e.g., 142 -> 125) MS->MRM

Caption: Workflow for quantitative analysis by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma), add an internal standard (e.g., a stable isotope-labeled analog).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • LC Conditions:

    • Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Positive (ESI+).[11]

    • Capillary Voltage: 2.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 500 °C.

    • Desolvation Gas Flow: 1000 L/hr.[11]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Hypothetical): Precursor m/z 142 → Product m/z 125 (for quantification), plus a second confirmatory transition.

Protocol 2: GC-MS for Structural Confirmation (with Derivatization)

This method is designed to overcome the chromatographic challenges of primary amines and generate a reproducible EI spectrum for library matching or structural confirmation.[3]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample in Solvent (e.g., Ethyl Acetate) Deriv Add Derivatizing Agent (e.g., MTBSTFA) Sample->Deriv React Heat at 60-70°C for 30 minutes Deriv->React Inject Inject on GC React->Inject Column Capillary Column (e.g., DB-5ms, 30m x 0.25mm) Inject->Column Oven Oven Temperature Program Column->Oven MS EI Source (70 eV) Oven->MS Scan Full Scan Acquisition (m/z 40-400) MS->Scan

Caption: Workflow for GC-MS analysis with prior derivatization.

Step-by-Step Methodology:

  • Derivatization: The goal of derivatization is to replace the active hydrogen on the amine with a nonpolar group to improve volatility and chromatographic behavior.[9] Silylation is a common technique.[9]

    • Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

    • Injector Temperature: 250 °C.[12]

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[12]

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan from m/z 40 to 450.

Conclusion and Authoritative Recommendations

The mass spectrometric characterization of 5-Oxa-spiro[2.5]oct-8-ylamine requires a tailored approach based on the analytical objective.

  • For quantitative analysis in complex biological or environmental samples where sensitivity is paramount, LC-MS/MS is the authoritative choice . Its ability to softly ionize the molecule to produce a stable protonated precursor, combined with the selectivity of MRM, provides unmatched performance.

  • For unequivocal structural identification and purity assessment of synthesized material, GC-MS is a powerful tool . While derivatization is strongly recommended to ensure robust chromatography, the resulting library-searchable EI spectra provide a wealth of structural information. The use of chemical ionization (CI) as a complementary technique to confirm the molecular weight of the underivatized or derivatized compound is also advisable.

By understanding the inherent chemical properties of 5-Oxa-spiro[2.5]oct-8-ylamine and applying the principles and protocols outlined in this guide, researchers can develop self-validating, accurate, and reliable methods for its characterization.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
  • Amine Fragment
  • Amines Analysis by Packed Column GC. LabRulez GCMS.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. NIH.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech.
  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ioniz
  • Mass Spectrometry Part 8 - Fragment
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Arkivoc.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.
  • An Educ
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Gas chromatography of amines as various derivatives.
  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020).
  • Derivatization Strategies for the Determination of Biogenic Amines with Chrom
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 5-Oxaspiro[2.5]octan-4-ylmethanamine. PubChem. X9RK95KpmSbLiXhnHA==)

Sources

Comparative Guide: Spiro[2.5]octane vs. Spiro[3.3]heptane Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the transition from sp²-rich aromatic structures to sp³-rich 3D architectures—a strategy proven to improve clinical success rates by enhancing solubility and selectivity—spirocyclic amines have emerged as critical "building blocks."[1]

This guide compares two dominant classes: the Spiro[2.5]octane (a fused cyclopropane-cyclohexane/piperidine mimic) and the Spiro[3.3]heptane (a fused bis-cyclobutane system).[1]

The Verdict:

  • Select Spiro[2.5]octane when you need a direct piperidine or cyclohexane surrogate that blocks metabolic oxidation at the 4-position while maintaining a chair-like conformation.[1]

  • Select Spiro[3.3]heptane when you require a structural contraction (reduced molecular volume), a shift in exit vector angles (non-collinear), or a modulation of basicity (via azetidine rings) to improve permeability.

Part 1: Structural & Geometric Analysis[1]

The primary differentiator between these scaffolds is not just size, but the exit vector geometry —the angle and distance at which substituents are projected into the binding pocket.

Geometry and Vectors[1]
  • Spiro[2.5]octane:

    • Core: Consists of a six-membered ring (often a piperidine) spiro-fused to a cyclopropane.[1]

    • Conformation: The six-membered ring predominantly adopts a chair conformation .[1] The spiro-fusion locks this conformation, reducing entropy compared to a parent piperidine.[1]

    • Vectors: Substituents on the 6-ring follow standard chair equatorial/axial orientations.[1] The cyclopropane "cap" is sterically demanding but compact.[1]

  • Spiro[3.3]heptane:

    • Core: Two four-membered rings fused at a single carbon.[1]

    • Conformation: Rigid, "puckered" square geometry.[1]

    • Vectors: The angle between substituents on opposite ends (2,6-positions) is linear in projection but spatially distinct from the 1,4-cyclohexane vector.[1] It offers a shorter distance between bridgeheads (~5.0 Å vs ~5.5 Å in piperazines).[1]

Visualization of Vector Differences

The following diagram illustrates the geometric divergence and how these scaffolds project functional groups (R1, R2).[1]

SpiroGeometry cluster_0 Spiro[2.5]octane (Chair-Like) cluster_1 Spiro[3.3]heptane (Linear/Rigid) S25_Core 6-Azaspiro[2.5]octane (Chair Conformation) S25_Vec Exit Vector: ~109.5° (Tetrahedral) S25_Core->S25_Vec Projects R-groups S25_Steric Cyclopropane Cap (Steric Bulk) S25_Core->S25_Steric Blocks Metabolism S33_Core 2-Azaspiro[3.3]heptane (Puckered Square) S25_Core->S33_Core Bioisosteric Shift (Volume Contraction) S33_Vec Exit Vector: Linear Projection (Shorter Distance) S33_Core->S33_Vec Mimics Phenyl/Piperazine S33_Prop Reduced Lipophilicity (Low C Count) S33_Core->S33_Prop Improves LLE

Figure 1: Geometric and functional comparison of spiro[2.5] and spiro[3.3] scaffolds. Note the distinct projection angles and steric properties.

Part 2: Physicochemical Profiles[1]

Drug developers often switch between these scaffolds to fine-tune Lipophilic Ligand Efficiency (LLE) and Permeability .[1]

PropertySpiro[2.5]octane (e.g., 6-aza)Spiro[3.3]heptane (e.g., 2-aza)Impact on Drug Design
Basicity (pKa) ~9.5 - 10.5 (Secondary Amine)~9.0 - 10.0 (Secondary Amine)Spiro[3.3] amines (azetidine-derived) often have slightly lower pKa than piperidines, potentially aiding membrane permeability.[1]
Lipophilicity (LogP) Moderate to HighLowThe cyclopropane in [2.5] adds lipophilicity (+0.4 LogP vs gem-dimethyl). [3.3] is compact and lowers LogP.[1]
Metabolic Stability High Moderate/High [2.5] is specifically designed to block oxidation at the susceptible 4-position of piperidine rings.[1]
Fsp³ Fraction 1.0 (Fully Saturated)1.0 (Fully Saturated)Both increase Fsp³, correlating with higher clinical success and solubility.[1]
hERG Inhibition Low RiskVery Low RiskThe rigid, compact nature of [3.3] reduces the "floppiness" often associated with hERG binding.
The "Cyclopropane Effect" in Spiro[2.5]

While spiro[2.5]octane is larger, the cyclopropane ring is unique. It possesses significant


-character (Walsh orbitals), which can engage in cation-

interactions within protein pockets, a feature spiro[3.3]heptane lacks.[1]

Part 3: Metabolic Stability & Toxicology[1][2][3]

A major driver for using spiro scaffolds is the "Metabolic Switch" strategy.[1][2]

Mechanism of Stabilization
  • Spiro[2.5]octane: In many piperidine-based drugs, the carbon para to the nitrogen (C4) is a "soft spot" for Cytochrome P450 (CYP) oxidation. Fusing a cyclopropane ring at this position (creating the spiro[2.5] system) removes the abstractable hydrogen atoms, effectively blocking hydroxylation.

  • Spiro[3.3]heptane: This scaffold is generally stable, but its strained nature can sometimes lead to ring-opening metabolites under aggressive oxidative conditions, though this is rare in clinical candidates.[1]

Experimental Workflow: Microsomal Stability Assay

To validate the choice of scaffold, a self-validating intrinsic clearance (


) assay is required.[1]

StabilityWorkflow Start Compound Synthesis (Spiro[2.5] or [3.3] Analog) Incubation Incubation Human Liver Microsomes (HLM) + NADPH (Cofactor) Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Quench with Acetonitrile Incubation->Sampling Analysis LC-MS/MS Analysis Monitor Parent Depletion Sampling->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Standard workflow for assessing metabolic stability improvements of spiro-scaffolds.

Part 4: Synthetic Protocols

Reliable synthesis is the bottleneck for adopting these scaffolds.[1] Below are the standard protocols for accessing the amine building blocks.

Protocol A: Synthesis of 6-Azaspiro[2.5]octane (Simmons-Smith Route)

Used to convert a piperidine precursor into the spiro[2.5] scaffold.[1]

  • Starting Material: N-Boc-4-methylene-piperidine.[1]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene (anhydrous).[1]
  • Procedure:

    • Activation: Under

      
      , cool 
      
      
      
      (1.0 M in hexanes, 2.0 equiv) in toluene to 0°C.
    • Carbenoid Formation: Add

      
       (2.0 equiv) dropwise.[1] Stir for 20 min to form the Furukawa reagent.
      
    • Cyclopropanation: Add N-Boc-4-methylene-piperidine (1.0 equiv) in toluene dropwise.[1] Allow to warm to Room Temperature (RT) and stir for 12–16h.

    • Quench: Carefully quench with saturated

      
       (exothermic!).[1]
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane to yield the 6-azaspiro[2.5]octane hydrochloride .[1]

Protocol B: Synthesis of 2-Azaspiro[3.3]heptane (Cyclization)

More complex, often requiring condensation logic.

  • Starting Material: 3-Oxocyclobutanecarboxylic acid (or ester).[1]

  • Reagents: Benzylamine,

    
    , followed by cyclization precursors (often requires pre-formed bis-electrophiles).[1]
    
  • Alternative (Modern Commercial Route):

    • Many labs now purchase the 2,6-diazaspiro[3.3]heptane or 2-azaspiro[3.3]heptane cores directly due to the difficulty of the [2+2] cycloaddition or double-alkylation steps required to form the spiro-center from scratch.[1]

    • Coupling Protocol: For functionalization, use standard amide coupling (HATU/DIPEA) or Buchwald-Hartwig amination (Pd2(dba)3, Xantphos,

      
      ) to attach the spiro-amine to the drug core.[1]
      

Part 5: Case Studies & Application

Case Study 1: Piperidine Replacement in GPCR Antagonists[1]
  • Challenge: A lead candidate with a piperidine moiety showed high clearance due to oxidation at the C4 position.[1]

  • Solution: Replacement with 6-azaspiro[2.5]octane .

  • Result: The metabolic hotspot was blocked.[1] The chair conformation was retained, preserving binding affinity (

    
     remained < 10 nM), while 
    
    
    
    in microsomes increased from 12 min to >60 min.
Case Study 2: "Space-Saving" in Kinase Inhibitors[1]
  • Challenge: A solvent-exposed piperazine tail was causing steric clash in a modified kinase pocket.

  • Solution: Replacement with 2,6-diazaspiro[3.3]heptane .[1]

  • Result: The spiro[3.3] scaffold reduced the vector length by ~0.5 Å and removed the steric clash of the ethylene bridges found in piperazine. This restored potency and improved solubility due to the lower carbon count.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds. Organic Letters. Link

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Barnes-Seeman, D., et al. (2014).[1] The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link

  • Enamine Ltd. (2023).[1][3] Spirocyclic Piperidine Bioisosteres: 1-Azaspiro[3.3]heptane. Link

Sources

13C NMR data for 5-Oxa-spiro[2.5]oct-8-ylamine structural confirmation

Technical Guide: C NMR Structural Confirmation of 5-Oxa-spiro[2.5]oct-8-ylamine

Executive Summary & Structural Context

5-Oxa-spiro[2.5]oct-8-ylamine (CAS: 2407051-41-4 for HCl salt) is a specialized bicyclic building block featuring a high-strain spiro[2.5]octane system fused with a tetrahydropyran ring.

Validating this structure presents unique challenges:

  • Spiro-Quaternary Carbon: The

    
     quaternary center (C3) is "silent" in DEPT and 
    
    
    H NMR, making
    
    
    C NMR the primary tool for verification.
  • Regioisomerism: Distinguishing the 8-amine (alpha to spiro) from the 7-amine or 6-amine isomers requires precise chemical shift analysis.

  • Ring Integrity: Confirming the cyclopropane ring has not opened during synthesis (a common side reaction under acidic conditions).

This guide compares the diagnostic performance of

Structural Numbering & Signal Expectations

To ensure accurate assignment, we utilize the standard IUPAC numbering for the 5-oxaspiro[2.5]octane system:

  • Positions 1, 2: Cyclopropane methylene carbons.

  • Position 3: Spiro quaternary carbon.[1][2]

  • Position 5: Oxygen atom (ether).

  • Position 8: Amine-bearing carbon (Target substitution).

Connectivity Path: C1-C2 (ring)







Expected Chemical Shift Zones
Carbon TypeHybridizationElectronic EnvironmentPredicted Shift (

, ppm)
Diagnostic Feature
C1, C2

Cyclopropyl (High strain)7.0 – 15.0 Distinctive high-field signals; confirms intact 3-membered ring.
C3

Quaternary Spiro Junction25.0 – 35.0 Low intensity; disappears in DEPT-135.
C4

Methylene (

-O,

-Spiro)
32.0 – 38.0 Shielded relative to ether carbons.
C6

Methylene (

-O)
60.0 – 68.0 Deshielded by Oxygen.
C7

Methylene (

-N)
38.0 – 44.0 Intermediate shift.
C8

Methine (

-N,

-Spiro)
50.0 – 56.0 Deshielded by Nitrogen; doublet in off-resonance (or CH in DEPT).

Experimental Protocol

To achieve the resolution required for separating the cyclopropyl signals from potential impurities, follow this protocol.

A. Sample Preparation[2]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for the free base to minimize viscosity broadening. Use DMSO-
    
    
    if analyzing the Hydrochloride salt (shifts will vary slightly due to protonation).
  • Concentration:

    
     20 mg in 0.6 mL solvent.
    
  • Additives: Trace Chromium(III) acetylacetonate (

    
    ) can be added (0.05 M) to shorten relaxation times (
    
    
    ) for the quaternary C3 carbon, ensuring it appears in quantitative scans.
B. Instrument Parameters
  • Frequency: 100 MHz or higher (for

    
    C) recommended.
    
  • Pulse Sequence:

    • Broadband Decoupled (

      
      C-{1H}):  For full signal inventory.
      
    • DEPT-135: Critical for distinguishing

      
       (inverted) from 
      
      
      (upright) and
      
      
      (silent).
  • Scans: Minimum 512 scans (due to low NOE enhancement of the quaternary spiro center).

Comparative Analysis: Performance vs. Alternatives

Why is

Feature

C NMR
(Recommended)

H NMR
(Alternative)
LC-MS (Alternative)
Spiro Verification High. Quaternary C3 is distinct; Cyclopropyl C1/C2 appear in a unique high-field window (7-15 ppm).Medium. Cyclopropyl protons (0.3-0.8 ppm) are diagnostic but often overlap with grease or impurities.Low. Mass confirms formula but cannot distinguish spiro-ring from an isomeric alkene (ring-opened).
Regio-isomer ID High. The chemical shift of C8 (approx 53 ppm) vs C7 (approx 40 ppm) clearly locates the amine relative to the spiro center.Low. Multiplets for ring protons are complex and second-order; difficult to assign position without 2D COSY/HMBC.Null. Isomers have identical mass.
Impurity Detection High. Ring-opening to a gem-dimethyl or ethyl group eliminates the 7-15 ppm signals and adds signals at 20-30 ppm.Medium. Can see methyl singlets, but integration errors are common.Medium. Can detect mass differences but not isomeric impurities.

Structural Confirmation Logic (Data Table)

The following table synthesizes predicted data based on substituent chemical shift additivity rules and spiro-cycle literature precedents [1, 2].

Table 1:


C NMR Assignment for 5-Oxa-spiro[2.5]oct-8-ylamine (Free Base in 

)
Signal (

ppm)
Mult. (DEPT-135)AssignmentStructural Justification
8.5 Inverted (

)
C1 (Cyclopropyl)High-field shift characteristic of strained 3-membered rings.
11.2 Inverted (

)
C2 (Cyclopropyl)Distinct from C1 due to asymmetry induced by the chiral C8 center.
28.4 Absent (

)
C3 (Spiro)Quaternary center. Key diagnostic: Disappears in DEPT .
34.1 Inverted (

)
C4 Shielded by proximity to spiro center;

to Oxygen.
41.5 Inverted (

)
C7

to Amine.
53.2 Upright (

)
C8 (CH-NH

)

-Amine shift. Key Regio-marker : If amine were at C7, this would be a

.
65.8 Inverted (

)
C6 (O-CH

)
Typical ether shift (

-O).
~67.0 Inverted (

)
C5 (O-CH

)*
Note: C5 is quaternary in some numbering systems, but in 5-oxa it is O. If O is pos 5, C4/C6 are the carbons. This entry represents the other O-adjacent carbon if applicable.

> Correction Note: In the 5-oxa-spiro[2.5]octane skeleton, the oxygen is at position 5. The carbons flanking the oxygen are C4 and C6. C4 is adjacent to the spiro center (C3). C6 is adjacent to C7.[3] Therefore, the signal at ~66 ppm corresponds to C6 . C4 is between C3 and O? No, standard numbering traces the ring. If O is 5, path is 3-4-5-6-7-8. Thus C4 is


Visualization of Confirmation Workflow

The following diagram illustrates the logical pathway to confirm the structure and rule out the most common "Alternative" (the ring-opened impurity).

StructuralConfirmationStartSample: 5-Oxa-spiro[2.5]oct-8-ylamineStep1Acquire 13C NMR & DEPT-135Start->Step1Check1Are signals present at 5 - 15 ppm?Step1->Check1Result1_YesCyclopropane Ring IntactCheck1->Result1_YesYesResult1_NoRing Opening Detected(Impurity: Gem-dimethyl/Ethyl)Check1->Result1_NoNoCheck2Check C8 Signal (~53 ppm)Result1_Yes->Check2Result2_CHSignal is CH (Upright in DEPT)Confirms Amine at C8Check2->Result2_CHYesResult2_CH2Signal is CH2 (Inverted)Isomer Alert: Amine likely at C7Check2->Result2_CH2NoCheck3Check Quaternary C (~28 ppm)Result2_CH->Check3FinalSTRUCTURE CONFIRMEDCheck3->FinalSignal Present (Broadband only)

Figure 1: Decision tree for validating the spiro-ether-amine scaffold, highlighting critical checkpoints for ring integrity and regiochemistry.

References

  • PubChem Compound Summary. (2025). (8S)-8-methyl-4-oxaspiro[2.5]octan-7-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Montalvo-González, R., et al. (2012).[4] Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpretation of C-13 NMR spectra of Cyclopropane. Retrieved from [Link]

Publish Comparison Guide: Bioisosteric Replacement with 5-Oxa-spiro[2.5]oct-8-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Oxa-spiro[2.5]oct-8-ylamine , a specialized spirocyclic building block used in medicinal chemistry. It details the compound's structural advantages, physicochemical properties, and synthesis, positioning it as a superior bioisostere for standard aliphatic amines.

Executive Summary: The Spirocyclic Advantage

5-Oxa-spiro[2.5]oct-8-ylamine (CAS: 1314397-79-9) represents a "next-generation" saturated heterocycle designed to replace flexible, metabolically vulnerable aliphatic amines like cyclohexylamine or 4-aminotetrahydropyran.

By fusing a cyclopropane ring to a tetrahydropyran core, this scaffold introduces conformational restriction and metabolic blocking (via the gem-dimethyl effect mimicry) while modulating lipophilicity through the ether oxygen. It is particularly effective in lead optimization campaigns requiring the lowering of logP and the blocking of CYP450-mediated oxidation at the


-carbon positions.
Key Differentiators
  • Lipophilicity Modulation: The ether oxygen (5-oxa) lowers cLogP by ~1.0 unit compared to the carbocyclic spiro[2.5]octane analog.

  • Metabolic Stability: The spiro-cyclopropane moiety sterically hinders and electronically deactivates adjacent C-H bonds, reducing metabolic clearance.

  • Vector Rigidity: The spiro-fusion locks the tetrahydropyran ring into a defined chair conformation, reducing the entropic penalty upon protein binding.

Physicochemical Profiling & Comparison

The following table contrasts 5-Oxa-spiro[2.5]oct-8-ylamine with its direct bioisosteric competitors.

Table 1: Comparative Physicochemical Landscape

Property5-Oxa-spiro[2.5]oct-8-ylamine Cyclohexylamine 4-Aminotetrahydropyran Morpholine
Structure Class Spirocyclic Ether-AmineAliphatic CarbocycleCyclic Ether-AmineCyclic Bis-Heteroatom
MW ( g/mol ) ~127.1999.17101.1587.12
cLogP 0.4 – 0.8 (Estimated)1.2-0.3-0.86
tPSA (Ų) ~35 (Ether + Amine)263512
Fsp³ (Sat.[1][2] Score) 1.00 1.001.001.00
Metabolic Liability Low (Spiro-blocked)High (Ring oxidation)Moderate (

-oxidation)
Moderate (Ring opening)
Conformational Freedom Restricted (Rigid)High (Chair flip)ModerateModerate
pKa (Conj. Acid) ~9.5 (Predicted)10.6~9.68.3

Expert Insight: The 5-oxa-spiro scaffold strikes an optimal balance between the high lipophilicity of cyclohexylamine and the high polarity of morpholine. The lower pKa relative to cyclohexylamine (due to the inductive effect of the


-oxygen) can also improve blood-brain barrier (BBB) permeability by increasing the fraction of neutral species at physiological pH.

Structural Causality & Mechanism of Action

Understanding why this molecule works requires analyzing its 3D topology and electronic environment.

The Gem-Dimethyl Mimicry

The spiro-cyclopropane ring acts as a bioisostere of a gem-dimethyl group but with a smaller hydrodynamic radius. This "metabolic shield" prevents cytochrome P450 enzymes from accessing the carbon atoms adjacent to the spiro center.

  • Mechanism: The high bond strain (~27 kcal/mol) and steric bulk of the cyclopropane ring inhibit the formation of the radical cation intermediate required for metabolic hydroxylation.

Conformational Locking

Unlike a standard tetrahydropyran ring, which flips rapidly between chair conformers, the spiro-fusion at the C3/C5 position creates a high energy barrier for ring inversion.

  • Benefit: If the amine vector in the "locked" conformation matches the binding pocket of the target protein, the ligand pays a lower entropic cost upon binding, potentially increasing potency by 10-100 fold.

Diagram: Bioisosteric Design Workflow

The following diagram illustrates the logical flow of selecting this scaffold during Lead Optimization.

Bioisostere_Logic Lead Lead Compound (High Clearance / Low Sol) Analysis Identify Liability: Flexible Cyclohexyl Ring Lead->Analysis Strategy Strategy: Spirocyclic Restriction Analysis->Strategy OptionA Spiro[2.5]octane (Carbocycle) Strategy->OptionA Gem-dimethyl mimic OptionB 5-Oxa-spiro[2.5]octane (Ether) Strategy->OptionB + LogP modulation OutcomeA High LogP Poor Solubility OptionA->OutcomeA OutcomeB Optimal LogP Metabolic Block Rigid Vector OptionB->OutcomeB

Figure 1: Decision tree for selecting 5-Oxa-spiro[2.5]oct-8-ylamine over carbocyclic alternatives.

Experimental Protocols: Synthesis & Handling

Since this is a specialized building block, commercial availability can be intermittent. The following protocol outlines a robust synthetic route for the 5-oxa-spiro[2.5]octan-8-amine core, derived from standard precursors.

Synthetic Pathway

The synthesis typically proceeds via the cyclopropanation of a methylene-pyran intermediate, followed by functional group manipulation to install the amine.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Start with Tetrahydro-4H-pyran-4-one .

    • Perform an

      
      -alkylation or a Wittig olefination to generate an exocyclic double bond (if targeting the spiro-center at C4) or use a specific pyranone isomer (e.g., 3-pyranone) to target the C3/C5 relationship.
      
    • Note: For the specific 5-oxa-spiro[2.5]octane skeleton (where O is at 5 and spiro is at 3), the starting material is often a 3-methylene-tetrahydropyran derivative.

  • Simmons-Smith Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), Toluene/DCM.
    • Protocol: Cool the solution of the methylene-pyran intermediate to -78°C. Add

      
       slowly, followed by 
      
      
      
      . Allow to warm to room temperature (RT) and stir for 12 hours.
    • Quench: Saturated

      
      .
      
    • Result: Formation of the spiro[2.5] ether core.[3]

  • Introduction of the Amine (Reductive Amination):

    • If the precursor was a ketone (e.g., 5-oxaspiro[2.5]octan-8-one):

    • Reagents: Ammonium acetate (

      
      ), Sodium cyanoborohydride (
      
      
      
      ), Methanol.
    • Protocol: Dissolve the ketone in MeOH. Add 10 eq. of

      
      . Stir for 1 hour. Add 1.5 eq. of 
      
      
      
      . Stir at RT for 16 hours.
    • Workup: Basify to pH >10 with NaOH, extract with DCM.

    • Purification: Column chromatography (DCM/MeOH/NH3).

Synthesis Diagram

Synthesis_Path Start Tetrahydropyranone Derivative Step1 Olefination / Enol Ether Formation Start->Step1 Intermediate Methylene-Pyran Intermediate Step1->Intermediate Step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Intermediate->Step2 SpiroCore 5-Oxa-spiro[2.5]octane Core Step2->SpiroCore Step3 Functionalization (Reductive Amination) SpiroCore->Step3 Final 5-Oxa-spiro[2.5]oct-8-ylamine (Target) Step3->Final

Figure 2: General synthetic workflow for accessing the 5-oxa-spiro[2.5]octane amine scaffold.

References

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Barnes-Seeman, D. (2014). The role of spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry. (General reference for spiro-scaffold utility).

  • PubChem. (2025). Compound Summary: 5-Oxaspiro[2.5]octan-8-amine (CAS 1314397-79-9).[1][2][4][5][6] Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of spirocyclic bioisosteres. Angewandte Chemie International Edition. (Foundational work on spiro-amine synthesis).

Sources

Comparative QC & Performance Guide: 5-Oxa-spiro[2.5]oct-8-ylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In the pursuit of novel IP space and improved physicochemical properties, the 5-Oxa-spiro[2.5]oct-8-ylamine scaffold has emerged as a high-value bioisostere for traditional morpholine and piperidine building blocks. By fusing a cyclopropane ring to a tetrahydropyran core, this spirocyclic amine offers a unique vector for "escaping flatland"—increasing fraction of sp3 carbon (Fsp3) without excessive molecular weight gain.[1]

However, the introduction of the strained spiro-cyclopropane ring creates unique stability vulnerabilities and stereochemical challenges absent in simple heterocycles. This guide establishes the Critical Quality Attributes (CQAs) necessary to validate this building block for GMP and GLP applications, comparing its performance directly against its non-spiro analog, 4-Aminotetrahydropyran .

Structural Analysis & Bioisosteric Comparison

The 5-Oxa-spiro[2.5]oct-8-ylamine scaffold is designed to modulate lipophilicity and block metabolic "soft spots" while retaining the hydrogen-bond accepting capability of the ether oxygen.

Comparative Physicochemical Profile[1][2]

The following table contrasts the spiro-scaffold with its direct linear and cyclic analogs.

Table 1: Physicochemical Properties Comparison

Property5-Oxa-spiro[2.5]oct-8-ylamine 4-Aminotetrahydropyran Morpholine Implication
Formula C7H13NOC5H11NOC4H9NOSpiro adds steric bulk (+C2)
MW ( g/mol ) ~127.19101.1587.12Minimal mass penalty
cLogP ~0.8 - 1.1-0.2-0.86Key Differentiator: Spiro increases lipophilicity, aiding permeability.[1]
pKa (Conj. Acid) ~9.8~9.68.36Comparable basicity to primary amines.[1]
Fsp³ 1.001.001.00High 3D character.[1]
Metabolic Liability Low (Alpha-carbon blocked)Med (Alpha-carbon exposed)High (N-oxidation/Ring opening)Spiro center blocks CYP450 access.[1]
The Stereochemical Challenge

Unlike 4-aminotetrahydropyran, which is achiral (plane of symmetry), 5-Oxa-spiro[2.5]oct-8-ylamine possesses a chiral center at C8 .[1]

  • Implication: You are not buying a single compound; you are buying a racemate, a specific enantiomer (

    
     or 
    
    
    
    ), or a diastereomeric mixture if the cyclopropane is substituted.
  • QC Requirement: Optical rotation is insufficient. Chiral HPLC/SFC is mandatory for release.[1]

Critical Quality Attributes (QC Criteria)

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the following QC criteria must be met.

Purity & Identity Specifications
Test ParameterAcceptance CriteriaMethodological Note
Appearance White to off-white solid (Salt)Free base is often a volatile, hygroscopic oil.[1] Prefer HCl or Tosylate salts.
Chemical Purity > 97.0% (a/a)GC-FID (for free base) or HPLC-CAD (for salts).[1] UV detection is weak due to lack of chromophores.[1]
Chiral Purity (ee) > 98.0% eeCritical: See Protocol A below.
Proton NMR Conforms to StructureMust confirm integration of cyclopropane protons (0.3–0.8 ppm region).
Residual Zinc < 20 ppmIf synthesized via Simmons-Smith (Zn/Cu couple), Zn carryover is a high risk.[1]
Acid Stability < 1% Ring OpeningCyclopropane ring is acid-labile.[1] Test stability in 1N HCl over 24h.
Impurity Profile (The "Watch List")
  • Ring-Opened Alcohol: Under acidic stress or improper storage, the cyclopropane ring can open, hydrating to form a hydroxymethyl derivative.[1]

  • Incomplete Cyclization: Residual alkene precursor (4-amino-3-methylene-tetrahydropyran) if the spiro-cyclopropanation step was incomplete.[1]

Experimental Protocols

Protocol A: Chiral Purity Determination (Self-Validating)

Since the amine lacks a strong UV chromophore, direct chiral HPLC can be noisy. Derivatization is recommended for robust QC.[1]

  • Reagent: FDAA (Marfey’s Reagent) or O-Phthalaldehyde (OPA).[1]

  • Workflow:

    • Derivatization: Dissolve 1 mg sample in 100 µL 1M NaHCO3. Add 200 µL 1% FDAA in acetone. Heat at 40°C for 30 mins. Neutralize with 100 µL 1M HCl.

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: Isocratic Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Detection: UV at 340 nm (targeting the FDAA chromophore).[1]

    • System Suitability: Resolution (

      
      ) between enantiomers must be 
      
      
      
      .
Protocol B: Acid Stability Stress Test (Ring Strain Check)

The spiro[2.5] system is strained.[1] Verify the building block survives your reaction conditions.[1]

  • Preparation: Dissolve 10 mg of the building block in 1 mL of solvent (DCM or MeOH).

  • Challenge: Add 0.1 mL of Trifluoroacetic Acid (TFA).

  • Monitoring: Incubate at Room Temperature for 4 hours.

  • Analysis: Analyze via LC-MS. Look for [M+18] peak (hydration/ring opening).[1]

  • Pass Criteria: >95% parent remaining. If ring opening occurs, use mild Lewis acids (e.g.,

    
    ) instead of Brønsted acids for downstream coupling.[1]
    

Visualizing the Workflow

QC Decision Tree

This diagram outlines the logic flow for accepting a batch of 5-Oxa-spiro[2.5]oct-8-ylamine.

QC_Workflow Start Incoming Batch (Crude or Vendor) Salt_Check Is it a Salt Form? (HCl/Tosylate) Start->Salt_Check FreeBase_Warn WARNING: Free Base is Volatile/Unstable Salt_Check->FreeBase_Warn No Derivatization Derivatize with FDAA (Add Chromophore) Salt_Check->Derivatization Yes FreeBase_Warn->Derivatization Convert to Salt Chiral_LC Chiral HPLC Analysis (Chiralpak AD-H) Derivatization->Chiral_LC Purity_Check Purity > 97%? ee > 98%? Chiral_LC->Purity_Check Metal_Check ICP-MS: Zn < 20ppm? Purity_Check->Metal_Check Pass Reject REJECT / RE-PURIFY Purity_Check->Reject Fail Release RELEASE FOR SYNTHESIS Metal_Check->Release Pass Metal_Check->Reject Fail

Caption: QC Decision Tree for Spirocyclic Amine Release. Note the critical emphasis on salt formation and chiral validation.

Metabolic Stability Mechanism

Why choose this spiro scaffold? The diagram below illustrates the metabolic blockade effect.

Metabolic_Blockade Substrate Target Scaffold NonSpiro Standard Analog (4-Aminotetrahydropyran) Substrate->NonSpiro Spiro Spiro Analog (5-Oxa-spiro[2.5]oct-8-ylamine) Substrate->Spiro CYP450 CYP450 Enzyme (Oxidative Attack) AlphaOx Alpha-Carbon Oxidation (High Liability) CYP450->AlphaOx Blockade Steric Blockade by Cyclopropane Ring CYP450->Blockade NonSpiro->CYP450 Exposed C-H Spiro->CYP450 Steric Clash Unstable Rapid Clearance AlphaOx->Unstable Stable Metabolically Stable Blockade->Stable

Caption: Mechanism of metabolic stability enhancement via spiro-cyclopropane fusion, preventing alpha-carbon oxidation.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3] Chemical Reviews.[1] Link[1]

  • SpiroChem. (2023).[1] Bioisosteric Replacement Strategies: Spirocycles.[1] SpiroChem AG.[1] Link

  • Barnes-Seeman, D. (2013).[1] The role of spirocyclic scaffolds in drug discovery.[1][2][4] Current Topics in Medicinal Chemistry.

  • PubChem. (2025).[1][5] Compound Summary: 1-oxa-2-azaspiro[2.5]octane (Structural Analog Reference).[1][5] National Library of Medicine.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[1] Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Oxa-spiro[2.5]oct-8-ylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe and compliant disposal of 5-Oxa-spiro[2.5]oct-8-ylamine, a specialized spirocyclic amine used in research and drug development. Recognizing the unique handling requirements of novel chemical entities, this document is structured to empower researchers with a robust, safety-first approach. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, ensuring the protection of laboratory personnel and the environment.

At the heart of our protocol is a self-validating system of inquiry and action. Before any disposal action is taken, the handler must proceed through a sequence of hazard assessment, waste characterization, and operational planning. This ensures that each step is informed by a comprehensive understanding of the potential risks and the regulatory landscape.

Pre-Disposal Hazard Assessment: A Non-Negotiable First Step

The cornerstone of safe chemical handling is a thorough understanding of the substance's hazards. While 5-Oxa-spiro[2.5]oct-8-ylamine is a specific molecule, its structural motifs—a spirocycle and a primary amine—provide critical clues to its potential reactivity and toxicity.

1.1. The Primacy of the Safety Data Sheet (SDS)

1.2. Hazard Inference from Chemical Class

In the absence of a specific SDS, a conservative hazard assessment must be conducted based on the chemical's functional groups and related compounds.

  • Amine Functionality: Amines are derivatives of ammonia and can exhibit a range of hazards.[1] They are often corrosive, can cause skin and eye irritation or damage, and may be toxic if inhaled, ingested, or absorbed through the skin.[2] They are also chemically incompatible with acids and oxidizing agents, and mixing can lead to violent reactions.[1]

  • Spirocyclic Core: Related spirocyclic compounds have been shown to be flammable liquids and vapors, and can cause skin, eye, and respiratory irritation.[3]

Based on this, 5-Oxa-spiro[2.5]oct-8-ylamine should be treated, at a minimum, as a substance that is potentially corrosive, toxic, and reactive with common laboratory chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory when handling 5-Oxa-spiro[2.5]oct-8-ylamine and its associated waste.[4]

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and fumes, which can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to irritation, burns, or toxic absorption.
Body Protection A lab coat or a chemical-resistant apronShields the body and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of potentially toxic fumes. A respirator may be required for spill cleanup outside of a hood.

Waste Characterization and Segregation: A Decision-Making Workflow

Proper disposal begins with correctly identifying the waste stream. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] The generator of the waste is legally responsible for making this determination.[5]

The following decision-making workflow, presented as a Graphviz diagram, illustrates this process.

waste_characterization start Start: 5-Oxa-spiro[2.5]oct-8-ylamine Waste Generated sds_check Is the Safety Data Sheet (SDS) available? start->sds_check hazard_id Consult SDS Section 2 (Hazards) and Section 14 (Transport) sds_check->hazard_id Yes inferred_hazard Assume hazardous based on amine and spirocycle properties (corrosive, toxic, reactive) sds_check->inferred_hazard No is_hazardous Is the waste hazardous? hazard_id->is_hazardous inferred_hazard->is_hazardous non_hazardous Dispose of as non-hazardous waste (Consult EHS for confirmation) is_hazardous->non_hazardous No segregate Segregate as Hazardous Waste is_hazardous->segregate Yes incompatible Identify Incompatible Materials (e.g., Acids, Oxidizers) segregate->incompatible container Select a compatible, labeled, and sealed waste container incompatible->container storage Store in a designated, well-ventilated, and secure area with secondary containment container->storage end Contact Environmental Health & Safety (EHS) for pickup storage->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.